c-Fms-IN-6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H25N7O2 |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
5-tert-butyl-2-[5-[[2-(1-ethylpyrazol-4-yl)-4-pyridinyl]oxy]-6-methyl-2-pyridinyl]-4H-1,2,4-triazol-3-one |
InChI |
InChI=1S/C22H25N7O2/c1-6-28-13-15(12-24-28)17-11-16(9-10-23-17)31-18-7-8-19(25-14(18)2)29-21(30)26-20(27-29)22(3,4)5/h7-13H,6H2,1-5H3,(H,26,27,30) |
InChI Key |
NWTRDIYLEGZNSX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C2=NC=CC(=C2)OC3=C(N=C(C=C3)N4C(=O)NC(=N4)C(C)(C)C)C |
Origin of Product |
United States |
Foundational & Exploratory
c-Fms-IN-6: A Potent and Selective Inhibitor of c-Fms Kinase
An In-Depth Technical Guide on the Mechanism of Action for Researchers, Scientists, and Drug Development Professionals
Introduction
c-Fms, also known as colony-stimulating factor 1 receptor (CSF-1R), is a receptor tyrosine kinase that plays a pivotal role in the survival, proliferation, differentiation, and function of monocytes, macrophages, and their progenitor cells.[1][2] Dysregulation of the c-Fms signaling pathway is implicated in a variety of diseases, including inflammatory disorders, autoimmune diseases, and cancer. c-Fms-IN-6 is a potent and selective small molecule inhibitor of c-Fms kinase activity, making it a valuable tool for studying the biological roles of c-Fms and a potential therapeutic agent. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its inhibitory activity, the signaling pathways it modulates, and detailed experimental protocols for its characterization.
Core Mechanism of Action
This compound exerts its biological effects through direct inhibition of the c-Fms receptor tyrosine kinase. The binding of its cognate ligands, colony-stimulating factor 1 (CSF-1) or interleukin-34 (IL-34), to the extracellular domain of c-Fms induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within the intracellular kinase domain. This autophosphorylation serves as a docking site for various downstream signaling proteins, initiating a cascade of events that regulate cellular processes.
This compound is a potent inhibitor of unphosphorylated c-FMS, with a half-maximal inhibitory concentration (IC50) of less than or equal to 10 nM. The inhibitor functions by competing with ATP for binding to the kinase domain of c-Fms, thereby preventing the transfer of phosphate groups to its substrates and blocking downstream signaling.
Quantitative Inhibitory Activity
The inhibitory potency and selectivity of this compound have been characterized through various biochemical and cellular assays. A summary of the key quantitative data is presented below.
| Target | Assay Type | IC50 | Ki | Notes |
| c-Fms (unphosphorylated) | Biochemical Kinase Assay | ≤10 nM | N/A | Potent inhibition of the inactive form of the kinase. |
| c-Kit (unphosphorylated) | Biochemical Kinase Assay | > 1 µM | N/A | Demonstrates selectivity against the closely related kinase c-Kit. |
| PDGFR (unphosphorylated) | Biochemical Kinase Assay | > 1 µM | N/A | Shows selectivity against another related receptor tyrosine kinase. |
| M-NFS-60 Cells | Cell Proliferation | 0.01 µM - 0.1 µM | N/A | Inhibition of a murine myelogenous leukemia cell line dependent on CSF-1 signaling. |
N/A: Not Available
The c-Fms Signaling Pathway and Inhibition by this compound
The c-Fms signaling cascade is a complex network of interactions that ultimately dictates the cellular response to CSF-1 and IL-34. The diagram below illustrates the key components of this pathway and the point of intervention by this compound.
Caption: The c-Fms signaling pathway and the inhibitory action of this compound.
Upon ligand binding, the c-Fms receptor dimerizes and undergoes autophosphorylation on several key tyrosine residues, including Y559, Y697, Y706, and Y807.[1] These phosphorylated tyrosines serve as docking sites for various downstream signaling molecules containing SH2 domains. Major signaling pathways activated downstream of c-Fms include:
-
PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation.
-
RAS/RAF/MEK/ERK Pathway: This cascade is also a major driver of cell proliferation and differentiation.
-
PLCγ Pathway: Activation of Phospholipase C gamma (PLCγ) leads to the generation of second messengers that can influence calcium signaling and activate protein kinase C (PKC).
This compound effectively blocks these downstream signaling events by preventing the initial autophosphorylation of the c-Fms receptor.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of c-Fms inhibitors. Below are representative protocols for key experiments used to characterize this compound.
Biochemical Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of recombinant c-Fms kinase.
Workflow Diagram:
Caption: Workflow for a typical in vitro c-Fms kinase inhibition assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM MnCl₂, 50 μM DTT).
-
Dilute recombinant human c-Fms kinase to the desired concentration in kinase buffer.
-
Prepare a substrate solution (e.g., poly(Glu, Tyr) 4:1) and ATP at the desired concentrations in kinase buffer.
-
Perform serial dilutions of this compound in DMSO, followed by a final dilution in kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the c-Fms enzyme and the serially diluted this compound or DMSO (vehicle control).
-
Incubate for a defined period (e.g., 10-20 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP and substrate mixture.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.
-
-
Detection and Analysis:
-
Stop the reaction according to the detection method manufacturer's instructions (e.g., by adding a stop solution).
-
Quantify the extent of substrate phosphorylation using a suitable detection method, such as ADP-Glo™ Kinase Assay (Promega) which measures ADP production, or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Proliferation Assay
This assay assesses the ability of this compound to inhibit the proliferation of cells that are dependent on c-Fms signaling for their growth. The M-NFS-60 cell line is a murine myelogenous leukemia cell line that proliferates in response to CSF-1.
Workflow Diagram:
Caption: Workflow for the M-NFS-60 cell proliferation assay.
Detailed Protocol:
-
Cell Culture and Plating:
-
Culture M-NFS-60 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and murine CSF-1.
-
Harvest the cells and resuspend them in fresh medium at a concentration that will ensure they are in the exponential growth phase at the end of the assay.
-
Seed the cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Add the diluted compound or vehicle control (DMSO) to the appropriate wells.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 48 to 72 hours.
-
-
Measurement of Cell Proliferation:
-
Assess cell viability using a commercially available reagent such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels, or an MTS-based colorimetric assay.
-
Follow the manufacturer's protocol for the chosen viability reagent.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the percentage of proliferation inhibition relative to the vehicle control and determine the IC50 value by plotting the data as described for the biochemical assay.
-
Conclusion
This compound is a potent and selective inhibitor of the c-Fms receptor tyrosine kinase. Its mechanism of action involves the direct inhibition of the kinase's autophosphorylation, leading to the blockade of downstream signaling pathways that are critical for the survival, proliferation, and differentiation of myeloid cells. The detailed quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers in the fields of immunology, oncology, and drug discovery who are investigating the roles of c-Fms in health and disease. The high potency and selectivity of this compound make it an excellent tool for elucidating the complex biology of c-Fms and for the development of novel therapeutic strategies targeting this important receptor.
References
Inhibition of the c-Fms Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as c-Fms, is a receptor tyrosine kinase that plays a pivotal role in the proliferation, differentiation, and survival of monocytes, macrophages, and their progenitor cells. Its ligands, Macrophage Colony-Stimulating Factor (M-CSF or CSF-1) and Interleukin-34 (IL-34), activate the receptor, triggering a cascade of intracellular signaling events. The c-Fms signaling pathway is crucial for the regulation of the mononuclear phagocyte system and has been implicated in the pathogenesis of various diseases, including inflammatory disorders, autoimmune diseases, and cancer. Consequently, the inhibition of this pathway has emerged as a promising therapeutic strategy.
This technical guide provides an in-depth overview of the c-Fms signaling pathway and its inhibition, with a focus on the potent inhibitor c-Fms-IN-6. While detailed experimental data for this compound is not extensively available in the public domain, this guide will utilize data from other well-characterized c-Fms inhibitors to provide a comprehensive understanding of the methodologies and data analysis relevant to the field.
The c-Fms Signaling Pathway
The activation of the c-Fms receptor initiates a complex network of intracellular signaling pathways that ultimately regulate cellular responses. The process can be summarized in the following key steps:
-
Ligand Binding and Receptor Dimerization: The binding of M-CSF or IL-34 to the extracellular domain of c-Fms induces a conformational change in the receptor, leading to its dimerization.
-
Autophosphorylation: The dimerization brings the intracellular kinase domains of the two receptor monomers into close proximity, facilitating their trans-autophosphorylation on specific tyrosine residues.
-
Recruitment of Signaling Proteins: The phosphorylated tyrosine residues serve as docking sites for various downstream signaling proteins containing Src Homology 2 (SH2) domains.
-
Activation of Downstream Pathways: The recruitment of these adaptor proteins and enzymes leads to the activation of multiple signaling cascades, most notably the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Ras/Raf/MEK/ERK (MAPK) pathway. These pathways collectively regulate cell survival, proliferation, differentiation, and migration.
Figure 1: The c-Fms Signaling Pathway.
Inhibition of the c-Fms Signaling Pathway
Given its role in various pathologies, inhibiting the c-Fms signaling pathway is a key therapeutic strategy. Small molecule inhibitors are a major class of drugs being developed for this purpose. These inhibitors typically act by competing with ATP for binding to the kinase domain of the receptor, thereby preventing autophosphorylation and the subsequent activation of downstream signaling.
This compound is a potent inhibitor of c-Fms, with a reported IC50 of ≤10 nM for the unphosphorylated form of the kinase.[1] It exhibits weak inhibitory activity against other kinases like c-KIT and PDGFR (IC50 > 1 μM), suggesting a degree of selectivity.[1]
Figure 2: Mechanism of c-Fms Inhibition.
Quantitative Data on c-Fms Inhibition
The potency of c-Fms inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in biochemical assays. The following table provides a comparison of the IC50 values for several c-Fms inhibitors, including the limited available data for this compound.
| Inhibitor | c-Fms IC50 (nM) | Other Kinase Targets (IC50, nM) | Reference |
| This compound | ≤10 | c-KIT (>1000), PDGFR (>1000) | [1] |
| Pexidartinib (PLX3397) | 20 | c-Kit (10) | [2] |
| GW2580 | 60 | - | [2] |
| Sotuletinib (BLZ945) | 1 | >1000-fold selectivity over other RTKs | [2] |
| Imatinib | 1470 | c-Abl, PDGFR, c-Kit | [3] |
Table 1: Comparative IC50 values of various c-Fms inhibitors.
Cellular assays are crucial to determine the functional consequences of c-Fms inhibition. The following table presents illustrative data on the effect of a well-characterized c-Fms inhibitor on the proliferation of M-CSF-dependent cells.
| Inhibitor Concentration (nM) | Proliferation (% of Control) |
| 0 | 100 |
| 1 | 85 |
| 10 | 52 |
| 100 | 15 |
| 1000 | 2 |
Table 2: Illustrative example of the effect of a c-Fms inhibitor on the proliferation of M-CSF-dependent cells. This data is not specific to this compound and is provided for exemplary purposes.
Experimental Protocols for Studying c-Fms Inhibition
Characterizing the activity of a c-Fms inhibitor like this compound involves a series of biochemical and cell-based assays. Below are detailed, generalized protocols for two key experiments.
Protocol 1: In Vitro Kinase Inhibition Assay
Objective: To determine the IC50 of an inhibitor against the c-Fms kinase.
Materials:
-
Recombinant human c-Fms kinase domain
-
Biotinylated peptide substrate
-
ATP
-
Test inhibitor (e.g., this compound)
-
Kinase assay buffer
-
Streptavidin-coated plates
-
Phospho-specific antibody conjugated to a detection molecule (e.g., HRP)
-
Substrate for detection molecule (e.g., TMB)
-
Plate reader
Methodology:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a microplate, add the recombinant c-Fms kinase, the biotinylated peptide substrate, and the test inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind.
-
Wash the plate to remove unbound components.
-
Add a phospho-specific antibody that recognizes the phosphorylated substrate.
-
Incubate to allow antibody binding.
-
Wash the plate.
-
Add the detection reagent (e.g., TMB substrate for HRP-conjugated antibody).
-
Measure the signal (e.g., absorbance at a specific wavelength) using a plate reader.
-
Plot the signal as a function of inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Figure 3: General workflow for an in vitro kinase inhibition assay.
Protocol 2: Cell-Based Proliferation Assay
Objective: To assess the effect of a c-Fms inhibitor on the proliferation of M-CSF-dependent cells.
Materials:
-
M-CSF-dependent cell line (e.g., M-NFS-60)
-
Complete cell culture medium
-
Recombinant M-CSF
-
Test inhibitor (e.g., this compound)
-
Cell proliferation reagent (e.g., MTS or CellTiter-Glo®)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Plate reader
Methodology:
-
Seed the M-CSF-dependent cells in a 96-well plate at a predetermined density.
-
Starve the cells in a low-serum medium for a few hours to reduce basal signaling.
-
Prepare serial dilutions of the test inhibitor.
-
Add the test inhibitor at various concentrations to the wells.
-
Stimulate the cells with a sub-maximal concentration of M-CSF.
-
Incubate the plate for a specified period (e.g., 48-72 hours).
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or luminescence development.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
Express the data as a percentage of the proliferation of cells treated with M-CSF alone (positive control) and plot against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Conclusion
The c-Fms signaling pathway represents a critical axis in the regulation of myeloid cells and a validated target for therapeutic intervention in a range of diseases. Potent and selective inhibitors of c-Fms are valuable tools for both basic research and clinical development. While the publicly available information on this compound is currently limited to its high potency, the experimental frameworks and data analysis approaches outlined in this guide provide a solid foundation for the further characterization of this and other novel c-Fms inhibitors. Future studies are warranted to fully elucidate the mechanism of action, preclinical efficacy, and safety profile of this compound to realize its therapeutic potential.
References
The Role of c-Fms-IN-6 in Macrophage Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The differentiation of monocytes into macrophages is a critical process in innate immunity, inflammation, and tissue homeostasis. This process is heavily dependent on the signaling pathway initiated by the binding of macrophage colony-stimulating factor (M-CSF) to its receptor, c-Fms (also known as CSF-1R). The proto-oncogene c-Fms is a receptor tyrosine kinase whose activation triggers a cascade of intracellular events culminating in the expression of genes essential for macrophage survival, proliferation, and differentiation. Dysregulation of the M-CSF/c-Fms axis is implicated in various pathologies, including inflammatory diseases and cancer, making c-Fms a compelling therapeutic target. c-Fms-IN-6 is a potent and selective inhibitor of c-Fms, with an IC50 value of ≤10 nM for the unphosphorylated form of the kinase. While specific public domain data on this compound in macrophage differentiation is limited, this guide will leverage data from analogous potent and selective c-Fms inhibitors, such as GW2580 and PLX3397 (Pexidartinib), to delineate its expected role and provide detailed experimental frameworks. This document will serve as a comprehensive resource for researchers investigating the therapeutic potential of c-Fms inhibition in modulating macrophage functions.
Introduction to c-Fms and Macrophage Differentiation
Macrophages are highly plastic cells of the myeloid lineage that play a multifaceted role in health and disease.[1] Their differentiation from circulating monocytes is a complex process orchestrated by various growth factors and cytokines, with the M-CSF/c-Fms signaling axis being a primary driver.[2] M-CSF, upon binding to the extracellular domain of c-Fms, induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[2][3] This activation initiates downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for the development and survival of macrophages.[4][5]
Inhibition of c-Fms signaling presents a promising strategy for therapeutic intervention in diseases where macrophage activity is detrimental. Potent and selective c-Fms inhibitors are expected to block the differentiation of monocytes into macrophages, thereby reducing the population of these cells in pathological tissues.[6][7]
This compound: A Potent Inhibitor of c-Fms
This compound is a small molecule inhibitor of c-Fms with a reported IC50 of ≤10 nM.[8] Its high potency suggests that it can effectively block the kinase activity of the c-Fms receptor at low concentrations, thereby inhibiting M-CSF-mediated signaling. While detailed studies on this compound's effect on macrophage differentiation are not extensively published, its mechanism of action as a c-Fms inhibitor allows for informed predictions based on the effects of other well-characterized inhibitors in its class.
Quantitative Data on the Effects of c-Fms Inhibition on Macrophage Differentiation
The following tables summarize the expected quantitative effects of a potent c-Fms inhibitor, based on published data for analogous compounds like GW2580 and PLX3397. These data provide a benchmark for designing and interpreting experiments with this compound.
Table 1: Effect of c-Fms Inhibition on Macrophage Differentiation Markers
| Marker | Cell Type | Inhibitor (Concentration) | Expected Outcome | Reference |
| F4/80 | Mouse Bone Marrow-Derived Macrophages (BMDMs) | GW2580 (1 µM) | Significant reduction in F4/80 positive cells | [6] |
| CD68 | Human Monocyte-Derived Macrophages (MDMs) | PLX3397 (50 nM) | Decreased expression | [7] |
| CD163 (M2 marker) | Human MDMs | PLX3397 (50 nM) | Significant decrease in expression | [7] |
| CD86 (M1 marker) | Human MDMs | PLX3397 (50 nM) | No significant change or slight increase | [7] |
| iNOS (M1 marker) | Patient-derived Glioblastoma-associated macrophages | GW2580 (1 µM) | Increased expression | [9] |
| CD206 (M2 marker) | Patient-derived Glioblastoma-associated macrophages | GW2580 (1 µM) | Decreased expression | [10] |
Table 2: Effect of c-Fms Inhibition on Macrophage Function
| Functional Assay | Cell Type | Inhibitor (Concentration) | Expected Outcome | Reference |
| Cell Viability/Proliferation | M-CSF dependent cell line | Imatinib (c-Fms inhibitor) (1.86 µM) | Inhibition of proliferation | [2] |
| M2 Macrophage Viability | Human MDMs | PLX3397 | Significant reduction | [7] |
| Osteoclast Differentiation | Mouse Bone Marrow Cells | GW2580 | Inhibition of formation | [6] |
| Phagocytosis | Patient-derived Glioblastoma-associated macrophages | GW2580 (1 µM) | Substantially increased | [9] |
| Chemotaxis | Mouse Bone Marrow-Derived Macrophages (BMDMs) | PLX3397 | Reduced chemotaxis | [5] |
Signaling Pathways and Experimental Workflows
Visualizing the intricate signaling pathways and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the c-Fms signaling cascade and a typical experimental workflow to assess the impact of this compound.
The c-Fms Signaling Pathway
Caption: The M-CSF/c-Fms signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Effects
Caption: A typical experimental workflow to evaluate the effect of this compound.
Detailed Experimental Protocols
The following protocols are adapted from methodologies used for well-characterized c-Fms inhibitors and can be applied to the study of this compound.
In Vitro Macrophage Differentiation Assay
Objective: To assess the dose-dependent effect of this compound on the differentiation of monocytes into macrophages.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or mouse bone marrow cells
-
Ficoll-Paque PLUS (for human PBMC isolation)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Recombinant Human M-CSF (for human cells) or Recombinant Mouse M-CSF (for mouse cells)
-
This compound (dissolved in DMSO to create a stock solution)
-
Vehicle control (DMSO)
-
6-well tissue culture plates
-
Flow cytometry antibodies: Anti-human CD14, CD68, CD80, CD86, CD163, CD206 (or their mouse equivalents)
-
Flow cytometry staining buffer (PBS with 2% FBS)
Procedure:
-
Monocyte Isolation: Isolate monocytes from human PBMCs using Ficoll-Paque density gradient centrifugation followed by plastic adherence or magnetic-activated cell sorting (MACS) for CD14+ cells. For mouse studies, isolate bone marrow cells from the femurs and tibias.
-
Cell Seeding: Seed the isolated monocytes or bone marrow cells in 6-well plates at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Differentiation Induction: Add M-CSF to the culture medium at a final concentration of 50 ng/mL.
-
Inhibitor Treatment: Add this compound at various concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM) to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 5-7 days. Replace the medium with fresh medium containing M-CSF and the respective inhibitor concentrations every 2-3 days.
-
Cell Harvesting: After the incubation period, gently scrape the adherent cells and collect them.
-
Flow Cytometry Analysis:
-
Wash the cells with flow cytometry staining buffer.
-
Incubate the cells with a cocktail of fluorescently labeled antibodies against macrophage surface markers for 30 minutes at 4°C in the dark.
-
Wash the cells twice with staining buffer.
-
Resuspend the cells in staining buffer and acquire data on a flow cytometer.
-
Analyze the percentage of cells expressing macrophage markers and the mean fluorescence intensity (MFI) of these markers in the different treatment groups.
-
Western Blot for c-Fms Signaling Pathway Analysis
Objective: To confirm the inhibitory effect of this compound on M-CSF-induced c-Fms phosphorylation and downstream signaling.
Materials:
-
Differentiated macrophages (from the protocol above, or a suitable macrophage cell line like RAW 264.7)
-
Serum-free medium
-
Recombinant M-CSF
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-c-Fms (Tyr723), anti-c-Fms, anti-phospho-ERK1/2, anti-ERK1/2
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Cell Starvation: Culture differentiated macrophages in serum-free medium for 4-6 hours.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
M-CSF Stimulation: Stimulate the cells with M-CSF (e.g., 100 ng/mL) for 10-15 minutes.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Conclusion
This compound, as a potent and selective inhibitor of c-Fms, is anticipated to be a valuable tool for investigating the role of macrophage differentiation and function in various physiological and pathological contexts. Based on data from analogous compounds, it is expected to effectively block the differentiation of monocytes into macrophages and modulate the phenotype of existing macrophages. The experimental protocols provided in this guide offer a robust framework for researchers to systematically evaluate the biological effects of this compound and explore its therapeutic potential. Further studies are warranted to generate specific quantitative data for this compound and to fully elucidate its in vitro and in vivo efficacy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ashpublications.org [ashpublications.org]
- 3. zhiyuan.sjtu.edu.cn [zhiyuan.sjtu.edu.cn]
- 4. aacrjournals.org [aacrjournals.org]
- 5. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 6. c-Fms-mediated differentiation and priming of monocyte lineage cells play a central role in autoimmune arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Effective Reprogramming of Patient-Derived M2-Polarized Glioblastoma-Associated Microglia/Macrophages by Treatment with GW2580 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulated macrophage immune microenvironment in 3D printed scaffolds for bone tumor postoperative treatment - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to c-Fms (CSF1R) Signaling and its Inhibition by c-Fms-IN-6
This technical guide provides a comprehensive overview of the Colony-Stimulating Factor 1 Receptor (CSF1R), also known as c-Fms, its signaling cascade, and the inhibitory mechanisms of action of targeted compounds. This document is intended for researchers, scientists, and drug development professionals working in oncology, immunology, and neuroinflammatory diseases.
Introduction to the CSF1R/c-Fms Receptor
The Colony-Stimulating Factor 1 Receptor (CSF1R or c-Fms) is a cell-surface protein that belongs to the class III receptor tyrosine kinase family.[1][2][3] It plays a crucial role in the survival, proliferation, differentiation, and function of myeloid cells, including monocytes, macrophages, and osteoclasts.[1][4] The activation of CSF1R is mediated by two primary ligands: Colony-Stimulating Factor 1 (CSF-1) and Interleukin-34 (IL-34).[2][4] Upon ligand binding, the receptor dimerizes, leading to the activation of its intrinsic tyrosine kinase activity and subsequent autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[4][5][6] This phosphorylation creates docking sites for various downstream signaling proteins, initiating a cascade of intracellular events that regulate cellular processes.
The CSF1R Signaling Cascade
The activation of CSF1R triggers a complex network of signaling pathways that are essential for its biological functions. The primary pathways include the Phosphoinositide 3-kinase (PI3K)/AKT pathway, the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway, and the Signal Transducer and Activator of Transcription (STAT) pathway.
-
PI3K/AKT Pathway: This pathway is critical for cell survival and proliferation. Upon CSF1R activation, the p85 subunit of PI3K binds to phosphorylated tyrosine residues on the receptor, leading to the activation of AKT, which in turn promotes cell survival by inhibiting apoptosis.
-
MAPK/ERK Pathway: This cascade is primarily involved in cell proliferation and differentiation. The activation of CSF1R leads to the recruitment of Grb2 and Sos, which activates Ras and the subsequent phosphorylation cascade of Raf, MEK, and ERK.
-
STAT Pathway: STAT proteins are also activated upon CSF1R stimulation and are involved in the regulation of gene expression related to inflammation and cell survival.
Below is a diagram illustrating the core CSF1R signaling cascade.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zhiyuan.sjtu.edu.cn [zhiyuan.sjtu.edu.cn]
- 4. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Impact of c-Fms Kinase Inhibition on Osteoclastogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Osteoclasts, the primary bone-resorbing cells, are fundamental to skeletal homeostasis and pathological bone loss. The differentiation and function of these cells are critically dependent on the colony-stimulating factor 1 receptor (c-Fms), a receptor tyrosine kinase. Activation of c-Fms by its ligand, macrophage colony-stimulating factor (M-CSF), initiates a signaling cascade essential for the proliferation, survival, and differentiation of osteoclast precursors. Consequently, inhibition of c-Fms kinase activity presents a promising therapeutic strategy for diseases characterized by excessive bone resorption, such as osteoporosis and rheumatoid arthritis. This guide provides a comprehensive technical overview of the effects of c-Fms inhibition on osteoclastogenesis, including quantitative data on inhibitor potency, detailed experimental protocols for assessing inhibitor efficacy, and visual representations of the underlying signaling pathways and experimental workflows. While the specific inhibitor "c-Fms-IN-6" did not yield targeted results, this guide focuses on the effects of well-characterized c-Fms inhibitors to provide a robust framework for research and development in this area.
The Role of c-Fms in Osteoclastogenesis
Osteoclastogenesis is a complex process regulated by two essential cytokines: M-CSF and Receptor Activator of Nuclear Factor-κB Ligand (RANKL).[1] M-CSF binds to its receptor, c-Fms, on the surface of osteoclast precursor cells, which are of hematopoietic origin. This binding event is a prerequisite for osteoclast development, providing crucial signals for the survival and proliferation of these precursors and upregulating the expression of RANK, the receptor for RANKL.
Upon M-CSF binding, c-Fms dimerizes and undergoes autophosphorylation on several tyrosine residues within its cytoplasmic domain. This activation creates docking sites for various signaling molecules, initiating downstream cascades that are vital for osteoclast differentiation. Key pathways activated by c-Fms include:
-
The PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation.
-
The MAPK/ERK Pathway: Sustained activation of ERK is essential for the induction of c-Fos, a key transcription factor in the osteoclast differentiation program.
Inhibition of c-Fms kinase activity disrupts these critical signaling events, thereby preventing the differentiation of osteoclast precursors into mature, bone-resorbing osteoclasts.
Quantitative Analysis of c-Fms Inhibitors on Osteoclastogenesis
The potency of c-Fms inhibitors in blocking osteoclastogenesis can be quantified through various in vitro assays. A common metric is the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce a specific biological activity by 50%. The following table summarizes the reported IC50 values for several known c-Fms inhibitors.
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference(s) |
| Ki20227 | c-Fms (enzymatic) | Kinase activity assay | 2 | [2] |
| Ki20227 | Osteoclast-like cell formation | TRAP-positive cell count | ~40 | [3] |
| Compound I | CSF-1R (enzymatic) | Kinase activity assay | 0.3 | [4] |
| Compound I | CSF-1 mediated signaling | Cell-based assay | 83 | [4] |
| Compound II | CSF-1R (enzymatic) | Kinase activity assay | 0.2 | [4] |
| Compound II | CSF-1 mediated signaling | Cell-based assay | 106 | [4] |
| Compound 9 | CSF-1R (enzymatic) | Kinase activity assay | 0.2 | [5] |
| Compound 9 | CSF-1 mediated signaling | Cell-based assay | 106 | [5][6] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effect of c-Fms inhibitors on osteoclastogenesis.
In Vitro Osteoclast Differentiation from Bone Marrow Macrophages (BMMs)
This assay is the gold standard for studying osteoclast formation in vitro.
Materials:
-
Complete α-MEM (α-MEM supplemented with 10% FBS, 1% penicillin-streptomycin)
-
Recombinant mouse M-CSF
-
Recombinant mouse RANKL
-
c-Fms inhibitor of interest
-
Bone marrow cells isolated from mice
-
Cell culture plates (96-well or 48-well)
Procedure:
-
Isolate bone marrow cells from the femurs and tibias of mice.
-
Culture the bone marrow cells in complete α-MEM containing 30 ng/mL M-CSF for 3-4 days to generate bone marrow-derived macrophages (BMMs). Non-adherent cells are washed away.
-
Lift the adherent BMMs and seed them into 96-well plates at a density of 1 x 10^4 cells/well in complete α-MEM containing 30 ng/mL M-CSF and 50 ng/mL RANKL.
-
Add the c-Fms inhibitor at various concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Culture the cells for 4-6 days, replacing the medium with fresh medium containing cytokines and inhibitor every 2 days.
-
After the culture period, proceed with TRAP staining to identify and quantify osteoclasts.
Tartrate-Resistant Acid Phosphatase (TRAP) Staining
TRAP is an enzyme highly expressed in osteoclasts and is a hallmark of the osteoclast phenotype.
Materials:
-
Leukocyte Acid Phosphatase (TRAP) staining kit or individual reagents (e.g., Naphthol AS-MX phosphate, Fast Red Violet LB salt, tartrate solution)
-
Fixative solution (e.g., 4% paraformaldehyde or 10% formalin)
-
Microscope
Procedure:
-
Aspirate the culture medium from the wells.
-
Wash the cells gently with PBS.
-
Fix the cells with the fixative solution for 10-15 minutes at room temperature.
-
Wash the cells with deionized water.
-
Prepare the TRAP staining solution according to the manufacturer's instructions.
-
Incubate the cells with the TRAP staining solution at 37°C for 30-60 minutes, or until a visible red/purple color develops in the osteoclasts.
-
Wash the cells with deionized water and allow them to air dry.
-
Visualize the cells under a light microscope. TRAP-positive multinucleated cells (containing ≥3 nuclei) are counted as osteoclasts.
Bone Resorption (Pit) Assay
This assay assesses the functional ability of osteoclasts to resorb bone.
Materials:
-
Bone-mimicking substrates (e.g., dentin slices, bone slices, or calcium phosphate-coated plates)
-
BMMs
-
Complete α-MEM with M-CSF and RANKL
-
c-Fms inhibitor
-
1 M NH4OH or sonication buffer
-
Hematoxylin or other suitable stain
-
Microscope with image analysis software
Procedure:
-
Seed BMMs onto the bone-mimicking substrates in the presence of M-CSF and RANKL, with or without the c-Fms inhibitor, as described in the osteoclast differentiation protocol.
-
Culture for 7-14 days to allow for osteoclast differentiation and resorption.
-
At the end of the culture period, remove the cells by treating with 1 M NH4OH or by sonication.
-
Stain the substrates with hematoxylin to visualize the resorption pits.
-
Image the substrates under a microscope and quantify the total area of resorption pits using image analysis software.
Visualization of Signaling Pathways and Experimental Workflows
c-Fms Signaling Pathway in Osteoclastogenesis
Caption: M-CSF/c-Fms signaling cascade in osteoclast precursors.
Experimental Workflow for Evaluating a c-Fms Inhibitor
Caption: Workflow for assessing c-Fms inhibitor effects.
Conclusion
The c-Fms receptor is an indispensable component of the molecular machinery that drives osteoclastogenesis. Its inhibition effectively abrogates the formation of functional osteoclasts by blocking essential survival, proliferation, and differentiation signals. The data and protocols presented in this guide provide a robust framework for the preclinical evaluation of c-Fms inhibitors as potential therapeutics for bone disorders characterized by excessive osteoclast activity. Further research and development of selective and potent c-Fms inhibitors hold significant promise for the future of osteoporosis treatment and related pathologies.
References
- 1. Stimulation of Osteoclast Formation by Oncostatin M and the Role of WNT16 as a Negative Feedback Regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A c-fms tyrosine kinase inhibitor, Ki20227, suppresses osteoclast differentiation and osteolytic bone destruction in a bone metastasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Novel purine-based CSF-1R inhibitors disrupt osteoclast differentiation in vitro | BioWorld [bioworld.com]
- 5. A highly selective purine-based inhibitor of CSF1R potently inhibits osteoclast differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. munin.uit.no [munin.uit.no]
Uncharted Territory: The Function of c-Fms-IN-6 in Microglia Remains Undocumented in Scientific Literature
An extensive review of currently available scientific literature reveals a significant gap in the understanding of the specific c-Fms inhibitor, c-Fms-IN-6, and its function in microglia. While the c-Fms signaling pathway is a well-established, critical regulator of microglial biology, the effects of this particular inhibitor on these vital central nervous system immune cells have not been detailed in published research. This lack of data prevents the creation of an in-depth technical guide as requested, including quantitative data summaries, detailed experimental protocols, and signaling pathway diagrams based on peer-reviewed studies.
The colony-stimulating factor 1 receptor (CSF1R), also known as c-Fms, is a receptor tyrosine kinase that plays a pivotal role in the survival, proliferation, differentiation, and activation of microglia. Its primary ligands, colony-stimulating factor 1 (CSF-1) and interleukin-34 (IL-34), are crucial for maintaining the microglial population throughout the central nervous system. Inhibition of the c-Fms pathway is a significant area of research for various neurological and inflammatory disorders, with several inhibitors being investigated for their therapeutic potential.
Information from commercial suppliers indicates that this compound is a potent inhibitor of the unphosphorylated form of c-Fms.
Quantitative Data on this compound
The only available quantitative data for this compound pertains to its in vitro kinase inhibitory activity.
| Inhibitor | Target | IC50 | Selectivity |
| This compound | unphosphorylated c-Fms | ≤10 nM | Weakly inhibits unphosphorylated c-KIT and PDGFR (IC50 > 1 µM) |
Table 1: In vitro inhibitory activity of this compound. IC50 values represent the concentration of the inhibitor required to reduce the activity of the target kinase by 50%.
The c-Fms Signaling Pathway in Microglia: A General Overview
In the absence of specific data for this compound, a generalized overview of the c-Fms signaling pathway in microglia is presented. Upon binding of its ligands, CSF-1 or IL-34, the c-Fms receptor dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various downstream signaling molecules, initiating a cascade of intracellular events that regulate key microglial functions.
Hypothetical Experimental Workflow for Characterizing this compound in Microglia
Should research on this compound in microglia be undertaken, a typical experimental workflow would likely involve a series of in vitro assays to characterize its effects.
c-Fms-IN-6: A Potent c-Fms Kinase Inhibitor for Autoimmune Disease Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The colony-stimulating factor 1 receptor (c-Fms), a member of the receptor tyrosine kinase family, has emerged as a critical regulator of myeloid cell differentiation, proliferation, and survival. Its activation by its ligands, macrophage colony-stimulating factor (M-CSF) and interleukin-34 (IL-34), plays a pivotal role in the development and function of monocytes, macrophages, and osteoclasts.[1] Dysregulation of the c-Fms signaling pathway is implicated in the pathogenesis of various inflammatory and autoimmune diseases, including rheumatoid arthritis (RA), through the promotion of inflammatory cell infiltration and bone erosion.[2][3] Consequently, inhibition of c-Fms represents a promising therapeutic strategy for these conditions.[2][4]
c-Fms-IN-6 is a potent and selective small molecule inhibitor of c-Fms kinase. This technical guide provides a comprehensive overview of this compound, its mechanism of action, its role in autoimmune disease models, and detailed experimental protocols for its application in preclinical research.
This compound: Potency and Selectivity
This compound demonstrates high potency against unphosphorylated c-Fms, with a half-maximal inhibitory concentration (IC50) of less than or equal to 10 nM. The compound exhibits weak inhibitory activity against other kinases such as c-KIT and platelet-derived growth factor receptor (PDGFR), with IC50 values greater than 1 µM, indicating a favorable selectivity profile. In vitro studies have also shown that this compound inhibits the proliferation of the M-NFS-60 cell line with an IC50 in the range of 0.01 µM to 0.1 µM.
| Target | IC50 |
| c-Fms (unphosphorylated) | ≤10 nM |
| c-KIT (unphosphorylated) | > 1 µM |
| PDGFR (unphosphorylated) | > 1 µM |
| M-NFS-60 cell proliferation | 0.01 - 0.1 µM |
The c-Fms Signaling Pathway in Autoimmunity
The binding of M-CSF or IL-34 to c-Fms induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular domain.[5] This activation initiates a cascade of downstream signaling events, primarily through the PI3K/Akt and MAPK/ERK pathways, which are crucial for the differentiation of monocytes into macrophages and osteoclasts. In autoimmune diseases like rheumatoid arthritis, elevated levels of M-CSF in the synovial fluid contribute to the accumulation and activation of these cells, leading to chronic inflammation, pannus formation, and joint destruction.[2][3]
Role of c-Fms Inhibition in Autoimmune Disease Models
While in vivo efficacy data for this compound is not yet publicly available, studies with other selective c-Fms inhibitors, such as GW2580, provide strong evidence for the therapeutic potential of this target class in autoimmune disease models.
Efficacy of the Selective c-Fms Inhibitor GW2580 in Murine Arthritis Models
Oral administration of GW2580 has been shown to be as effective as the multi-kinase inhibitor imatinib in reducing the severity of arthritis in several mouse models, including collagen-induced arthritis (CIA), anti-collagen antibody-induced arthritis (CAIA), and K/BxN serum transfer-induced arthritis.[2]
| Model | Compound | Dosage | Effect on Arthritis Severity |
| CIA | GW2580 | 30 mg/kg, 80 mg/kg | Significant reduction in clinical score and paw thickness |
| CAIA | GW2580 | 80 mg/kg | Significant reduction in clinical score |
| K/BxN | GW2580 | 80 mg/kg | Significant reduction in clinical score |
These studies demonstrate that selective c-Fms inhibition can ameliorate disease in models driven by both adaptive and innate immune responses.[2] Histological analysis of joints from GW2580-treated mice revealed reduced synovitis, pannus formation, and bone erosion.[6]
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of c-Fms inhibitors in a common autoimmune disease model.
Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a widely used and well-characterized model of rheumatoid arthritis.
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
c-Fms inhibitor (e.g., this compound) or vehicle control
-
Syringes and needles
Procedure:
-
Preparation of Emulsion: Prepare a 2 mg/mL solution of bovine type II collagen in 0.05 M acetic acid. Emulsify this solution with an equal volume of Complete Freund's Adjuvant (CFA) to a final concentration of 1 mg/mL of collagen.
-
Primary Immunization (Day 0): Anesthetize the mice. Inject 100 µL of the collagen/CFA emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Prepare a 1 mg/mL solution of bovine type II collagen and emulsify with an equal volume of Incomplete Freund's Adjuvant (IFA). Inject 100 µL of this emulsion intradermally at the base of the tail.
-
Treatment: Begin administration of the c-Fms inhibitor or vehicle control on a predetermined schedule (e.g., daily oral gavage starting from day 21). Dosages should be determined based on preliminary pharmacokinetic and tolerability studies.
-
Arthritis Assessment: Monitor the mice daily for the onset and severity of arthritis, typically starting from day 21. Score each paw based on a scale of 0-4 for erythema and swelling (0 = normal, 1 = mild, 2 = moderate, 3 = severe, 4 = maximal inflammation). The maximum score per mouse is 16. Paw thickness can also be measured using a caliper.
Conclusion
This compound is a potent and selective inhibitor of c-Fms kinase, a key driver of myeloid cell-mediated inflammation in autoimmune diseases. While in vivo data for this compound is not yet available, the significant efficacy of other selective c-Fms inhibitors in preclinical models of arthritis strongly supports the therapeutic potential of targeting this pathway. The detailed protocols provided in this guide offer a framework for researchers to investigate the in vivo effects of this compound and other c-Fms inhibitors in the context of autoimmune and inflammatory disorders. Further studies are warranted to fully elucidate the therapeutic utility of this compound.
References
- 1. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 2. c-Fms-mediated differentiation and priming of monocyte lineage cells play a central role in autoimmune arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Augmenting MNK1/2 activation by c-FMS proteolysis promotes osteoclastogenesis and arthritic bone erosion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in colony stimulating factor-1 receptor/c-FMS as an emerging target for various therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
c-Fms-IN-6: A Technical Overview of its Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of c-Fms-IN-6, a potent inhibitor of the Colony-Stimulating Factor 1 Receptor (c-Fms), a critical component in the signaling pathways regulating the survival, proliferation, and differentiation of mononuclear phagocytes. This document summarizes the available quantitative data, outlines relevant experimental methodologies, and visualizes the associated signaling pathways to offer a comprehensive resource for researchers in drug discovery and development.
Selectivity Profile of this compound
This compound has been identified as a highly potent inhibitor of unphosphorylated c-Fms kinase. The available data indicates a significant degree of selectivity for c-Fms over other closely related kinases.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Kinase | IC50 | Notes |
| c-Fms (unphosphorylated) | ≤10 nM | Potent inhibition[1][2] |
| c-KIT (unphosphorylated) | > 1 µM | Weak inhibition[1][2] |
| PDGFR (unphosphorylated) | > 1 µM | Weak inhibition[1][2] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
The data clearly demonstrates that this compound is a selective inhibitor of c-Fms, with at least a 100-fold greater potency for c-Fms compared to c-KIT and PDGFR. This selectivity is a crucial attribute for a chemical probe or a therapeutic candidate, as it minimizes off-target effects and potential toxicity.
Experimental Methodologies
The determination of the kinase selectivity profile of a compound like this compound typically involves a combination of in vitro biochemical assays and cell-based assays. While the specific protocols used for this compound are not publicly available, this section outlines a general methodology commonly employed in the field.
In Vitro Kinase Inhibition Assay (General Protocol)
A common method to determine the IC50 of a kinase inhibitor is a radiometric filter binding assay.
Workflow for a Typical Radiometric Kinase Assay:
Caption: Workflow of a radiometric kinase inhibition assay.
Key Steps:
-
Reaction Mixture Preparation: The kinase (e.g., recombinant human c-Fms), a suitable substrate (e.g., a tyrosine-containing peptide), and the inhibitor (this compound) are combined in a reaction buffer.
-
Reaction Initiation: The kinase reaction is initiated by the addition of radiolabeled ATP (e.g., [γ-³³P]ATP).
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Reaction Termination: The reaction is stopped, typically by the addition of a strong acid or by spotting the reaction mixture onto a filter membrane which binds the substrate.
-
Washing: The filter membranes are washed to remove unincorporated [γ-³³P]ATP.
-
Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
c-Fms Signaling Pathway
The c-Fms receptor, also known as Colony-Stimulating Factor 1 Receptor (CSF1R), is a receptor tyrosine kinase.[3] Its activation by its ligands, CSF-1 (Colony-Stimulating Factor 1) or IL-34, triggers a signaling cascade that is crucial for the function of monocytes, macrophages, and osteoclasts.[3]
Caption: The c-Fms signaling pathway.
Pathway Description:
Upon ligand binding, the c-Fms receptor dimerizes and undergoes autophosphorylation on specific tyrosine residues in its intracellular domain. These phosphorylated tyrosines serve as docking sites for various signaling proteins containing SH2 domains. Two major downstream pathways activated by c-Fms are:
-
The Ras-Raf-MEK-ERK Pathway: The adaptor protein Grb2 binds to the phosphorylated receptor and recruits the guanine nucleotide exchange factor Sos, which in turn activates Ras. This initiates a kinase cascade through Raf, MEK, and ERK, ultimately leading to the regulation of transcription factors involved in cell proliferation and differentiation.
-
The PI3K-Akt Pathway: Phosphoinositide 3-kinase (PI3K) is also recruited to the activated receptor, where it phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger to activate PDK1 and subsequently Akt. The PI3K-Akt pathway is a critical regulator of cell survival and proliferation.
References
The Impact of c-Fms-IN-6 on Monocyte Survival: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the available data on the c-Fms inhibitor, c-Fms-IN-6, and its impact on monocyte survival. Due to the limited publicly available research specifically on this compound's effects on monocytes, this document also incorporates generalized experimental protocols and an overview of the c-Fms signaling pathway based on established knowledge of c-Fms and other well-characterized inhibitors.
Core Concepts: c-Fms and Monocyte Survival
The Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as c-Fms, is a crucial receptor tyrosine kinase that governs the survival, proliferation, and differentiation of monocytes and their progeny, including macrophages and osteoclasts. The primary ligand for c-Fms is Macrophage Colony-Stimulating Factor (M-CSF). The binding of M-CSF to c-Fms initiates a signaling cascade that promotes cell survival by activating downstream pathways such as the PI3K/AKT and NF-κB pathways, which in turn inhibit apoptosis. Consequently, inhibition of c-Fms is a key therapeutic strategy for diseases where monocyte or macrophage activity is pathogenic.
This compound: A Potent c-Fms Inhibitor
This compound is a potent and selective inhibitor of c-Fms. While detailed studies on its specific effects on primary human monocytes are not extensively documented in peer-reviewed literature, available data from patent filings and commercial suppliers provide initial insights into its activity.
Quantitative Data
The following table summarizes the known inhibitory concentrations (IC50) of this compound. It is important to note that the data on M-NFS-60 cells, a murine macrophage cell line, suggests anti-proliferative activity, which is a composite measure of effects on cell division and cell death.
| Target | Assay Type | IC50 | Reference |
| Unphosphorylated c-Fms | Kinase Assay | ≤10 nM | [1][2][3] |
| M-NFS-60 cell proliferation | Cell-based Assay | 0.01 µM - 0.1 µM | [1][2] |
Note: The IC50 value for unphosphorylated c-Fms indicates high potency at the enzymatic level. The broader range for M-NFS-60 cell proliferation may reflect cellular uptake, metabolism, and the complexity of intracellular signaling. Further studies are required to determine the precise IC50 for apoptosis induction in primary human monocytes.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by c-Fms inhibition and a general workflow for assessing the impact of an inhibitor like this compound on monocyte survival.
c-Fms Signaling Pathway and Inhibition
Caption: c-Fms signaling pathway and the point of inhibition by this compound.
Experimental Workflow for Monocyte Survival Assay
Caption: A generalized workflow for assessing the impact of this compound on monocyte survival.
Experimental Protocols
As specific, published protocols for this compound are unavailable, the following represents a generalized, robust methodology for assessing the impact of a c-Fms inhibitor on primary human monocyte survival.
Isolation and Culture of Human Monocytes
-
Source: Healthy donor peripheral blood mononuclear cells (PBMCs).
-
Isolation Method: Density gradient centrifugation (e.g., using Ficoll-Paque) followed by magnetic-activated cell sorting (MACS) for CD14+ monocytes to achieve high purity.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and recombinant human M-CSF (typically 50 ng/mL) to support monocyte survival and differentiation.
-
Seeding Density: Seed monocytes in a 96-well plate at a density of 1 x 10^5 cells/well.
Treatment with this compound
-
Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. Further dilute in culture medium to achieve the desired final concentrations.
-
Dose-Response: Treat monocytes with a range of this compound concentrations (e.g., from 1 nM to 10 µM) to determine the dose-dependent effect. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.
-
Incubation: Incubate the treated cells for a predetermined time course (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO2 incubator.
Assessment of Monocyte Viability and Apoptosis
-
Method: Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is the gold standard for quantifying apoptosis and necrosis.
-
Annexin V: Binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis.
-
Propidium Iodide (PI): A fluorescent intercalating agent that stains DNA but cannot cross the membrane of live cells. It is used to identify late apoptotic and necrotic cells.
-
-
Procedure:
-
Harvest the cells from each well.
-
Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC (or another fluorophore) and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within one hour.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Calculate the IC50 value for the induction of apoptosis based on the percentage of apoptotic cells (early + late) across the concentration range of this compound.
-
Conclusion
This compound is a highly potent inhibitor of the c-Fms kinase. Based on its mechanism of action, it is expected to induce apoptosis in monocytes by blocking the pro-survival signals mediated by M-CSF. The provided generalized protocols and workflows offer a robust framework for researchers to quantitatively assess the impact of this compound and other c-Fms inhibitors on monocyte survival. Further peer-reviewed studies are necessary to fully elucidate the specific biological effects and therapeutic potential of this compound in monocyte-driven pathologies.
References
Methodological & Application
Application Notes and Protocols for c-Fms-IN-6 In Vitro Assays
These application notes provide detailed protocols for the in vitro evaluation of c-Fms-IN-6, a potent inhibitor of the c-Fms kinase. The intended audience for these notes includes researchers, scientists, and professionals involved in drug development.
Introduction
The Colony-Stimulating Factor 1 Receptor (c-Fms or CSF1R) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of monocytes, macrophages, and osteoclasts.[1][2] Its activation by ligands such as CSF-1 (M-CSF) and IL-34 triggers downstream signaling cascades, including the PI3K/Akt and ERK1/2 pathways.[3] Dysregulation of c-Fms signaling is implicated in various diseases, including cancer, inflammatory disorders, and autoimmune diseases. This compound is a potent inhibitor of unphosphorylated c-Fms, demonstrating an IC50 value of ≤10 nM. It exhibits weak inhibition against unphosphorylated c-KIT and PDGFR, with IC50 values greater than 1 μM.
Data Presentation
The inhibitory activity of this compound and other selective c-Fms inhibitors are summarized in the tables below. This data facilitates a comparative analysis of their potency.
Table 1: In Vitro Inhibitory Activity of Selected c-Fms Kinase Inhibitors
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | unphosphorylated c-FMS | ≤10 | Biochemical |
| c-Fms-IN-1 | c-FMS | 0.8 | Biochemical |
| c-Fms-IN-2 | c-FMS | 24 | Biochemical |
| c-FMS-IN-8 | c-FMS | 0.8 | Biochemical |
| ARRY-382 | CSF1R | 9 | Biochemical |
| Sotuletinib (BLZ945) | CSF-1R | 1 | Biochemical |
| Pexidartinib (PLX-3397) | CSF1R | 20 | Biochemical |
| Ki20227 | c-Fms | 2 | Biochemical |
| Edicotinib (JNJ-40346527) | CSF-1R | 3.2 | Biochemical |
| Vimseltinib (DCC-3014) | CSF1R (phosphorylated JMD) | 2.8 | Biochemical |
Table 2: Selectivity Profile of this compound
| Kinase | IC50 (µM) |
| unphosphorylated c-KIT | >1 |
| unphosphorylated PDGFR | >1 |
Signaling Pathway
The binding of CSF-1 or IL-34 to the c-Fms receptor induces its dimerization and subsequent autophosphorylation of specific tyrosine residues within the intracellular domain. This activation creates docking sites for various signaling proteins, initiating downstream cascades that regulate cellular functions.
Caption: c-Fms signaling pathway and point of inhibition.
Experimental Protocols
Biochemical c-Fms Kinase Assay (ADP-Glo™ Format)
This protocol describes a luminescent-based assay to determine the in vitro potency of this compound against purified c-Fms kinase. The ADP-Glo™ Kinase Assay measures the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human c-Fms kinase (e.g., Promega, SignalChem)
-
Poly (4:1 Glu, Tyr) peptide substrate
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM MnCl₂, 50 µM DTT)
-
White, opaque 96-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 96-well plate, add 5 µL of the diluted inhibitor or vehicle control (DMSO).
-
Add 10 µL of a solution containing c-Fms kinase and the peptide substrate in kinase buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for c-Fms.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell-Based c-Fms Phosphorylation Assay (Western Blot)
This protocol assesses the ability of this compound to inhibit CSF-1-induced autophosphorylation of c-Fms in a cellular context.
Materials:
-
M-NFS-60 cells (or other CSF-1 dependent cell line)
-
RPMI-1640 medium supplemented with 10% FBS
-
Recombinant murine CSF-1
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-c-Fms (Tyr723), anti-c-Fms
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Starve M-NFS-60 cells in serum-free medium for 4-6 hours.
-
Pre-treat the starved cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with CSF-1 (e.g., 50 ng/mL) for 5-10 minutes at 37°C.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary anti-phospho-c-Fms antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total c-Fms antibody to confirm equal protein loading.
Cell Proliferation Assay (MTT Assay)
This protocol evaluates the effect of this compound on the proliferation of CSF-1-dependent cells.
Materials:
-
M-NFS-60 cells
-
RPMI-1640 medium supplemented with 10% FBS and recombinant murine CSF-1
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Seed M-NFS-60 cells in a 96-well plate at a density of 5,000-10,000 cells/well in complete medium containing CSF-1.
-
Add serial dilutions of this compound or vehicle control to the wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percent inhibition of cell proliferation and determine the IC50 value.
Experimental Workflow Diagrams
Caption: Workflow for the biochemical c-Fms kinase assay.
Caption: Workflow for the cell-based c-Fms phosphorylation assay.
References
Application Notes and Protocols for c-Fms-IN-6 in Primary Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing c-Fms-IN-6, a potent inhibitor of the colony-stimulating factor 1 receptor (c-FMS), in primary cell culture. The focus is on inhibiting the differentiation of primary monocytes into macrophages and the formation of osteoclasts from bone marrow-derived macrophages.
Introduction
c-Fms, also known as CSF-1R, is a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of cells of the monocyte/macrophage lineage. Its primary ligand is the macrophage colony-stimulating factor (M-CSF). Dysregulation of the c-FMS signaling pathway is implicated in various diseases, including inflammatory disorders, autoimmune diseases, and cancer. This compound is a selective inhibitor of c-FMS kinase activity, making it a valuable tool for studying the biological roles of c-FMS and for potential therapeutic development.
Mechanism of Action
This compound exerts its inhibitory effect by targeting the ATP-binding site of the c-FMS kinase domain. Upon binding of M-CSF, the c-FMS receptor dimerizes and autophosphorylates specific tyrosine residues in its cytoplasmic domain. This phosphorylation creates docking sites for various signaling proteins, initiating downstream cascades that include the PI3K/Akt and MAPK/Erk pathways. These pathways are essential for mediating the biological effects of M-CSF, such as cell survival, proliferation, and differentiation. By blocking the kinase activity, this compound prevents this autophosphorylation and subsequent downstream signaling.
Quantitative Data
| Parameter | Value | Cell Line/System | Reference |
| IC50 (unphosphorylated c-FMS) | ≤10 nM | Biochemical Assay | [1][2] |
| IC50 (M-NFS-60 cell proliferation) | 0.01 µM - 0.1 µM | Cell-based Assay |
Experimental Protocols
Protocol 1: Inhibition of Primary Monocyte to Macrophage Differentiation
This protocol details the methodology for assessing the inhibitory effect of this compound on the differentiation of primary human monocytes into macrophages.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Ficoll-Paque PLUS
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Recombinant Human M-CSF
-
This compound (dissolved in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Trypan Blue solution
-
Cell scrapers
-
Flow cytometry antibodies (e.g., anti-CD14, anti-CD68)
Procedure:
-
Isolation of Primary Monocytes:
-
Isolate PBMCs from human whole blood using Ficoll-Paque PLUS density gradient centrifugation according to the manufacturer's protocol.
-
Wash the isolated PBMCs twice with PBS.
-
Resuspend the cells in RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed the cells in a T75 flask and incubate for 2 hours at 37°C in a 5% CO2 incubator to allow monocytes to adhere.
-
After incubation, gently wash the flask with warm PBS to remove non-adherent cells. The remaining adherent cells are primarily monocytes.
-
-
Macrophage Differentiation with this compound Treatment:
-
Add fresh RPMI 1640 medium containing 10% FBS, 1% Penicillin-Streptomycin, and 50 ng/mL of recombinant human M-CSF to the adherent monocytes.
-
Prepare different concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM) in the differentiation medium. Include a DMSO vehicle control.
-
Culture the cells for 6-7 days, replacing the medium with fresh medium containing M-CSF and the respective treatments every 2-3 days.
-
-
Assessment of Macrophage Differentiation:
-
Morphological Analysis: After 6-7 days, observe the cell morphology under a phase-contrast microscope. Macrophages will appear larger and more spread out compared to monocytes.
-
Immunophenotyping by Flow Cytometry:
-
Gently detach the cells using a cell scraper in cold PBS.
-
Stain the cells with fluorescently labeled antibodies against macrophage markers such as CD14 and CD68.
-
Analyze the cell populations using a flow cytometer to quantify the percentage of differentiated macrophages.
-
-
Protocol 2: Inhibition of Osteoclastogenesis from Bone Marrow-Derived Macrophages
This protocol outlines the procedure to evaluate the effect of this compound on the differentiation of mouse bone marrow-derived macrophages (BMMs) into osteoclasts.
Materials:
-
Mouse bone marrow cells
-
Alpha-Minimum Essential Medium (α-MEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Recombinant Mouse M-CSF
-
Recombinant Mouse RANKL
-
This compound (dissolved in DMSO)
-
Tartrate-Resistant Acid Phosphatase (TRAP) staining kit
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Isolation and Culture of Bone Marrow-Derived Macrophages (BMMs):
-
Isolate bone marrow cells from the femurs and tibias of mice.
-
Culture the cells in α-MEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 30 ng/mL of M-CSF for 3 days.
-
After 3 days, harvest the non-adherent cells, which are enriched for macrophage precursors.
-
Seed these cells in a 96-well plate at a density of 1 x 10^4 cells/well in α-MEM with 10% FBS, 1% Penicillin-Streptomycin, and 30 ng/mL M-CSF. These are now considered BMMs.
-
-
Osteoclast Differentiation with this compound Treatment:
-
To induce osteoclast differentiation, add 50 ng/mL of RANKL to the BMM cultures.
-
Concurrently, treat the cells with various concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM). Include a DMSO vehicle control.
-
Culture the cells for an additional 4-5 days, replacing the medium with fresh medium containing M-CSF, RANKL, and the respective treatments every 2 days.
-
-
Assessment of Osteoclastogenesis:
-
TRAP Staining: After 4-5 days, fix the cells and stain for TRAP activity using a commercially available kit.
-
Quantification: Count the number of TRAP-positive multinucleated (≥3 nuclei) cells per well under a microscope. These are considered mature osteoclasts.
-
Visualizations
References
Application Notes and Protocols for c-Fms-IN-6 Administration in Mouse Models of Arthritis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and subsequent destruction of cartilage and bone. The colony-stimulating factor 1 receptor (c-Fms), a receptor tyrosine kinase, plays a pivotal role in the differentiation, survival, and activation of monocytes, macrophages, and osteoclasts—key cell types implicated in the pathogenesis of RA.[1][2] Inhibition of the c-Fms signaling pathway is therefore a promising therapeutic strategy for the treatment of RA. c-Fms-IN-6 is a potent inhibitor of c-Fms with an in vitro IC50 of ≤10 nM for the unphosphorylated kinase.[3] These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of a selective c-Fms inhibitor, exemplified by compounds with similar mechanisms of action, in preclinical mouse models of arthritis.
While specific in vivo data for this compound in arthritis models is not yet publicly available, the following protocols are based on established studies with other selective c-Fms inhibitors, such as GW2580 and Ki20227, and provide a strong framework for initiating preclinical evaluation of this compound.[1][4]
c-Fms Signaling Pathway in Arthritis
The c-Fms signaling pathway is activated by its ligands, macrophage colony-stimulating factor (M-CSF) and interleukin-34 (IL-34). In the context of arthritis, this signaling cascade promotes the differentiation of monocytes into pro-inflammatory macrophages and bone-resorbing osteoclasts, both of which contribute significantly to joint inflammation and destruction.[1]
Caption: The c-Fms signaling pathway in the context of arthritis and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize quantitative data from studies using the selective c-Fms inhibitor GW2580 in various mouse models of arthritis. This data can serve as a reference for designing experiments with this compound.
Table 1: Efficacy of the c-Fms Inhibitor GW2580 in Mouse Arthritis Models
| Mouse Model | Strain | Treatment Regimen | Key Outcomes | Reference |
| Collagen-Induced Arthritis (CIA) - Prevention | DBA/1 | 30 mg/kg or 80 mg/kg GW2580, oral gavage, daily, starting 1 day before CIA induction | Significant reduction in clinical arthritis scores and paw thickness.[5] | [5] |
| Collagen-Induced Arthritis (CIA) - Treatment | DBA/1 | 80 mg/kg GW2580, oral gavage, daily, starting after disease onset | Significant reduction in clinical arthritis scores and paw thickness.[5] | [5] |
| Anti-Collagen Antibody-Induced Arthritis (CAIA) - Prevention | BALB/c | 80 mg/kg GW2580, oral gavage, daily, starting 1 day before antibody transfer | Significant reduction in clinical arthritis scores and paw thickness.[5] | [5] |
| K/BxN Serum Transfer-Induced Arthritis - Prevention | BALB/c | 80 mg/kg GW2580, oral gavage, daily, starting 1 day before serum transfer | Significant reduction in clinical arthritis scores and paw thickness.[5] | [5] |
Experimental Protocols
The following are detailed protocols for the induction of arthritis in mice and the administration of a c-Fms inhibitor. Note: The optimal dose and formulation for this compound should be determined empirically.
Protocol 1: Collagen-Induced Arthritis (CIA) in DBA/1 Mice
This is a widely used model for studying the autoimmune aspects of rheumatoid arthritis.
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine or chicken type II collagen (CII)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
This compound (or other c-Fms inhibitor)
-
Vehicle for inhibitor (e.g., 0.5% hydroxypropyl methylcellulose, 0.2% Tween 80 in water)
Procedure:
-
Preparation of Collagen Emulsion:
-
Dissolve CII in 0.1 M acetic acid at 4°C overnight to a final concentration of 2 mg/mL.
-
Prepare a 1:1 emulsion of the CII solution with CFA by vigorous mixing until a stable emulsion is formed.
-
-
Primary Immunization (Day 0):
-
Anesthetize mice and inject 100 µL of the CII/CFA emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare a 1:1 emulsion of the CII solution with IFA.
-
Inject 100 µL of the CII/IFA emulsion intradermally at a site near the primary injection.
-
-
Inhibitor Administration:
-
Prophylactic Regimen: Begin daily oral gavage of this compound or vehicle on Day 20 (one day before the booster immunization) and continue for the duration of the study.
-
Therapeutic Regimen: Monitor mice daily for signs of arthritis starting around Day 24. Once a clinical score of ≥2 is observed, begin daily oral gavage of this compound or vehicle.
-
-
Assessment of Arthritis:
-
Visually score the severity of arthritis in each paw daily using a standardized scoring system (e.g., 0 = no swelling or erythema; 1 = mild swelling and/or erythema; 2 = moderate swelling and erythema; 3 = severe swelling and erythema of the entire paw; 4 = maximal swelling and erythema with joint deformity). The maximum score per mouse is 16.
-
Measure paw thickness using a digital caliper.
-
-
Histological Analysis (at study termination):
-
Harvest ankle joints, fix in formalin, decalcify, and embed in paraffin.
-
Stain sections with Hematoxylin and Eosin (H&E) to assess inflammation and with Safranin O to evaluate cartilage damage.
-
Protocol 2: Collagen Antibody-Induced Arthritis (CAIA) in BALB/c Mice
This model is characterized by a rapid onset of arthritis and is useful for studying the inflammatory effector phase of the disease.
Materials:
-
Female BALB/c mice (8-10 weeks old)
-
Cocktail of anti-type II collagen monoclonal antibodies
-
Lipopolysaccharide (LPS)
-
This compound (or other c-Fms inhibitor)
-
Vehicle for inhibitor
Procedure:
-
Antibody Administration (Day 0):
-
Inject the anti-CII antibody cocktail intravenously or intraperitoneally.
-
-
LPS Administration (Day 3):
-
Inject LPS intraperitoneally to synchronize and enhance the inflammatory response.
-
-
Inhibitor Administration:
-
Prophylactic Regimen: Begin daily oral gavage of this compound or vehicle on Day -1 (one day before antibody administration) and continue for the duration of the study (typically 10-14 days).
-
Therapeutic Regimen: Begin daily oral gavage of this compound or vehicle on Day 3 or 4, upon the first signs of arthritis.
-
-
Assessment of Arthritis:
-
Monitor and score arthritis severity and measure paw thickness daily as described in the CIA protocol.
-
-
Histological Analysis:
-
Perform histological analysis of the joints as described in the CIA protocol.
-
Experimental Workflow Diagram
Caption: A generalized experimental workflow for evaluating this compound in mouse models of arthritis.
Conclusion
The inhibition of the c-Fms signaling pathway presents a compelling therapeutic approach for rheumatoid arthritis by targeting key pathogenic cell types. The protocols and data presented here, based on studies with selective c-Fms inhibitors, provide a robust foundation for the preclinical evaluation of this compound in mouse models of arthritis. It is recommended that initial dose-ranging studies be conducted to determine the optimal therapeutic window for this compound. Subsequent efficacy studies, following the outlined protocols, will be crucial in elucidating its potential as a novel treatment for RA.
References
- 1. c-Fms-mediated differentiation and priming of monocyte lineage cells play a central role in autoimmune arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The orally-active and selective c-Fms tyrosine kinase inhibitor Ki20227 inhibits disease progression in a collagen-induced arthritis mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Protocol for Microglia Depletion Using the c-Fms Inhibitor PLX5622
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microglia, the resident immune cells of the central nervous system (CNS), are critically dependent on signaling through the Colony-Stimulating Factor 1 Receptor (CSF1R), also known as c-Fms, for their survival, proliferation, and differentiation.[1][2][3] Inhibition of CSF1R presents a powerful and widely used method for the specific depletion of microglia in both in vivo and in vitro models. This technique has become invaluable for studying the diverse roles of microglia in CNS health and disease.
This document provides a detailed protocol for microglia depletion using a potent and selective CSF1R inhibitor. While the user specified "c-Fms-IN-6," this appears to be a non-standard nomenclature. Therefore, this protocol will focus on PLX5622, a well-characterized, brain-penetrant, and orally bioavailable CSF1R inhibitor extensively documented in the scientific literature for its high efficacy in microglia depletion.[2][3] The principles and methods outlined here are broadly applicable to other selective CSF1R inhibitors.
Mechanism of Action
CSF1R is a receptor tyrosine kinase that, upon binding its ligands, primarily CSF-1 (colony-stimulating factor 1) and IL-34 (interleukin-34), dimerizes and autophosphorylates its intracellular tyrosine kinase domains. This phosphorylation event initiates a downstream signaling cascade involving pathways such as PI3K/Akt and MAPK/ERK, which are crucial for promoting microglial survival and proliferation. Small molecule inhibitors like PLX5622 act as ATP-competitive inhibitors, binding to the kinase domain of CSF1R and preventing its autophosphorylation, thereby blocking the downstream signaling and leading to microglial apoptosis.[4]
Quantitative Data on Microglia Depletion with PLX5622
The efficacy of PLX5622 in depleting microglia is dependent on the dose and duration of administration. The following tables summarize quantitative data from various studies.
Table 1: In Vivo Microglia Depletion in Mice with PLX5622 Administered in Chow
| Mouse Strain | Dose (ppm in chow) | Duration | Brain Region | Percent Depletion | Reference |
| C57BL/6J | 1200 | 7 days | Whole Brain | ~95% | [5] |
| C57BL/6 | 1200 | 3 days | Whole Brain | ~80% | [6] |
| C57BL/6 | 1200 | 21 days | Cortex, Striatum, Cerebellum, Hippocampus | ~99% | [6] |
| 5xFAD | 1200 | 28 days | CNS | Not specified | [6] |
| Wild-type | 300 | Not specified | Adult Murine Brain | ~40% | [7] |
| Wild-type | 1200 | Not specified | Adult Murine Brain | ~80% | [7] |
Table 2: In Vivo Microglia Depletion in Rats with PLX5622 Administered via Intraperitoneal Injection
| Rat Age | Dose (mg/kg) | Frequency | Duration | Percent Depletion | Reference |
| Neonatal | 50 | Once daily | 3 days | 80-90% | [6][8] |
| Neonatal | 50 | Once daily | 7 days | >90% | [6][8] |
| Neonatal | 50 | Once daily | 14 days | >96% | [6][8] |
| Adult | 50 | Twice daily | 3 days | 80-90% | [6][8] |
| Adult | 50 | Twice daily | 7 days | >90% | [6][8] |
| Adult | 50 | Twice daily | 14 days | >96% | [6][8] |
Experimental Protocols
Protocol 1: In Vivo Microglia Depletion in Mice using PLX5622-Formulated Chow
This is the most common and non-invasive method for microglia depletion in mice.
Materials:
-
PLX5622-formulated rodent chow (e.g., 1200 ppm in AIN-76A standard chow). This can be custom ordered from commercial suppliers like Research Diets.
-
Control chow (AIN-76A without PLX5622).
-
Experimental animals (mice).
Procedure:
-
House mice in their home cages with ad libitum access to standard chow and water.
-
For the treatment group, replace the standard chow with the PLX5622-formulated chow.
-
For the control group, replace the standard chow with the control chow.
-
Provide ad libitum access to the respective chow and water for the desired duration (e.g., 7-21 days for >90% depletion).[2][6]
-
Monitor the health and body weight of the animals regularly.
-
At the end of the treatment period, proceed with tissue collection for analysis.
Protocol 2: In Vivo Microglia Depletion in Rats using Intraperitoneal (IP) Injection of PLX5622
This method allows for more precise dosing.
Materials:
-
PLX5622 powder.
-
Vehicle solution (e.g., 0.5% hydroxypropyl methylcellulose (HPMC) and 1% Tween 80 in sterile water, or 5% DMSO and 20% Kolliphor RH40 in 0.01 M PBS).[6][8]
-
Sterile syringes and needles.
-
Experimental animals (rats).
Procedure:
-
Prepare the PLX5622 dosing suspension in the chosen vehicle. A common preparation involves dissolving PLX5622 in DMSO first and then adding the other components.[6]
-
Administer the PLX5622 suspension via IP injection at the desired dose (e.g., 50 mg/kg).
-
For the control group, administer an equivalent volume of the vehicle solution.
-
Follow the appropriate injection frequency based on the age of the animals (e.g., once daily for neonates, twice daily for adults).[6][8]
-
Continue the treatment for the desired duration (e.g., 7-14 days).
-
Monitor the animals for any adverse effects.
-
Proceed with tissue collection at the end of the treatment period.
Protocol 3: Immunohistochemical (IHC) Staining for Microglia using Iba1
This protocol is for visualizing and quantifying microglia in brain sections.
Materials:
-
4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Sucrose solutions (e.g., 20% and 30% in PBS).
-
Optimal cutting temperature (OCT) compound.
-
Cryostat or microtome.
-
Blocking solution (e.g., 1% BSA, 0.3% Triton X-100 in PBS).[9]
-
Primary antibody: Rabbit anti-Iba1 (e.g., Wako 019-19741) diluted 1:1000 in blocking solution.[9][10]
-
Secondary antibody: Fluorescently-labeled anti-rabbit IgG (e.g., Alexa Fluor 488 goat anti-rabbit) diluted in blocking solution.
-
Nuclear counterstain (e.g., DAPI).
-
Mounting medium.
-
Microscope slides.
Procedure:
-
Tissue Preparation:
-
Anesthetize the animal and perform transcardial perfusion with ice-cold saline followed by 4% PFA.[5]
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by sequential immersion in 20% and 30% sucrose solutions until it sinks.
-
Embed the brain in OCT compound and freeze.
-
Cut 20-50 µm thick sections using a cryostat.[9]
-
-
Staining:
-
Wash sections three times for 5 minutes each in PBS with 0.3% Triton X-100.[9]
-
Incubate sections in blocking solution for 1-2 hours at room temperature.[9]
-
Incubate sections with the primary antibody (anti-Iba1) overnight at 4°C.[9]
-
Wash sections three times for 5 minutes each in PBS with 0.3% Triton X-100.[9]
-
Incubate sections with the secondary antibody for 1-2 hours at room temperature, protected from light.[9]
-
Wash sections three times for 5 minutes each in PBS.
-
Counterstain with DAPI for 5-10 minutes.
-
Mount sections on slides with mounting medium.
-
-
Imaging and Analysis:
-
Visualize the stained sections using a fluorescence or confocal microscope.
-
Quantify the number of Iba1-positive cells in different brain regions.
-
Protocol 4: Flow Cytometry for Microglia Quantification
This protocol allows for the quantification of microglia from whole brain or specific brain regions.
Materials:
-
Dissection tools.
-
Enzymatic digestion solution (e.g., Accutase).[11]
-
Myelin removal solution (e.g., Percoll gradient or myelin removal beads).[11][12]
-
FACS buffer (e.g., PBS with 2% FBS and 1 mM EDTA).
-
Fc block (e.g., anti-CD16/32).
-
Fluorescently conjugated antibodies:
-
CD11b (e.g., APC-Cy7)
-
CD45 (e.g., PE-Cy7)
-
-
Viability dye (e.g., 7-AAD).
-
Flow cytometer.
Procedure:
-
Single-Cell Suspension Preparation:
-
Dissect the brain region of interest in ice-cold HBSS.
-
Mechanically dissociate the tissue.
-
Perform enzymatic digestion (e.g., with Accutase) according to the manufacturer's instructions.
-
Pass the cell suspension through a 70 µm cell strainer.
-
-
Myelin Removal:
-
Staining:
-
Resuspend the cell pellet in FACS buffer.
-
Block Fc receptors with Fc block for 10-15 minutes on ice.
-
Add the antibody cocktail (CD11b, CD45) and incubate for 30 minutes on ice, protected from light.
-
Wash the cells with FACS buffer.
-
Resuspend the cells in FACS buffer containing a viability dye.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on live, single cells.
-
Identify microglia as the CD11b-positive, CD45-intermediate population (CD11b+/CD45int).[11]
-
Visualizations
CSF1R Signaling Pathway and Inhibition
References
- 1. CSF1 receptor signaling is necessary for microglia viability, which unmasks a cell that rapidly repopulates the microglia-depleted adult brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. To Kill Microglia: A Case for CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Deplete and repeat: microglial CSF1R inhibition and traumatic brain injury [frontiersin.org]
- 4. CSF1R inhibitors are emerging immunotherapeutic drugs for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microglial Depletion with CSF1R Inhibitor During Chronic Phase of Experimental Traumatic Brain Injury Reduces Neurodegeneration and Neurological Deficits | Journal of Neuroscience [jneurosci.org]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Low-dose PLX5622 treatment prevents neuroinflammatory and neurocognitive sequelae after sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 10. onlineacademiccommunity.uvic.ca [onlineacademiccommunity.uvic.ca]
- 11. Frontiers | Proposed practical protocol for flow cytometry analysis of microglia from the healthy adult mouse brain: Systematic review and isolation methods’ evaluation [frontiersin.org]
- 12. researchgate.net [researchgate.net]
Application Notes: c-Fms-IN-6 for Studying Tumor-Associated Macrophages
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tumor-Associated Macrophages (TAMs) are a major component of the tumor microenvironment (TME) and play a pivotal role in tumor progression, metastasis, and suppression of the host anti-tumor immune response.[1][2] TAMs predominantly exhibit an M2-like phenotype, which is characterized by anti-inflammatory and pro-tumoral functions.[1][3] The survival, differentiation, and function of these macrophages are critically dependent on the signaling pathway initiated by the Colony-Stimulating Factor 1 (CSF-1) and its receptor, c-Fms (also known as CSF-1R).[4][5][6] Consequently, inhibiting the c-Fms kinase has emerged as a key therapeutic strategy to deplete or reprogram TAMs, thereby reducing tumor growth and enhancing the efficacy of other cancer therapies.[3][7]
c-Fms-IN-6 is a potent and specific small molecule inhibitor of the c-Fms tyrosine kinase. Its high potency and specificity make it an invaluable research tool for investigating the biological roles of TAMs and for preclinical evaluation of c-Fms inhibition as a therapeutic strategy.
Product Information
| Property | Value | Reference |
| Product Name | This compound | [8] |
| Catalog Number | HY-111947 | [8] |
| CAS Number | 1628574-81-1 | [8] |
| Molecular Formula | C₂₂H₂₅N₇O₂ | [8] |
| Molecular Weight | 419.48 | [8] |
| Target | c-Fms (CSF-1R) | [8] |
| Pathway | Protein Tyrosine Kinase/RTK | [8] |
| Solubility | Soluble in DMSO. | [9] |
Mechanism of Action
c-Fms is a receptor tyrosine kinase that is essential for the proliferation, differentiation, and survival of macrophages.[4][5] The binding of its ligands, CSF-1 or IL-34, induces receptor dimerization and autophosphorylation of specific tyrosine residues within the cytoplasmic domain.[6] This activation initiates downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which promote the pro-tumoral functions of TAMs.
This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of c-Fms and preventing its autophosphorylation and subsequent activation. This blockade of downstream signaling leads to the depletion of TAMs, primarily through apoptosis, and can also reprogram the remaining macrophages toward a more anti-tumoral, M1-like phenotype.[3]
Quantitative Data
This compound is a highly potent inhibitor of its target kinase. The following table summarizes its inhibitory activity.
| Target | Assay Type | IC₅₀ Value | Reference |
| c-Fms (unphosphorylated) | Enzymatic Assay | ≤10 nM | [8][10] |
| M-NFS-60 Cell Proliferation | Cellular Assay | 10 - 100 nM | [8] |
| c-Kit (unphosphorylated) | Enzymatic Assay | > 1 µM | [8][10] |
| PDGFR (unphosphorylated) | Enzymatic Assay | > 1 µM | [8][10] |
Note: The data indicates high selectivity for c-Fms over other related kinases like c-Kit and PDGFR.
Experimental Protocols
Protocol 1: In Vitro Inhibition of M2 Macrophage Polarization
This protocol describes how to assess the ability of this compound to inhibit the differentiation of human monocytes into M2-like macrophages, a phenotype analogous to pro-tumoral TAMs.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or isolated CD14+ monocytes.
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and Penicillin/Streptomycin.
-
Recombinant Human M-CSF (50 ng/mL).[11]
-
Recombinant Human IL-4 (20 ng/mL) and IL-10 (20 ng/mL).[11][12]
-
This compound (dissolved in DMSO).
-
6-well tissue culture plates.
-
Flow cytometry antibodies: Anti-CD206, Anti-CD163.
-
ELISA kit for CCL18.[12]
Procedure:
-
Monocyte Isolation: Isolate CD14+ monocytes from PBMCs using magnetic-activated cell sorting (MACS) or by plastic adherence.
-
Differentiation to M0 Macrophages: Seed 2 x 10⁶ monocytes per well in a 6-well plate in RPMI-1640 medium supplemented with 50 ng/mL M-CSF. Culture for 6 days to differentiate monocytes into naive M0 macrophages.[11]
-
Inhibitor Treatment and M2 Polarization:
-
After 6 days, replace the medium with fresh RPMI-1640 containing M-CSF.
-
Add this compound at desired concentrations (e.g., a dose-response from 1 nM to 1 µM). Include a DMSO vehicle control.
-
Pre-treat with the inhibitor for 1-2 hours.
-
Add IL-4 (20 ng/mL) and IL-10 (20 ng/mL) to induce M2 polarization.[12]
-
-
Incubation: Culture the cells for an additional 48-72 hours.
-
Analysis:
-
Supernatant: Collect the culture supernatant and measure the concentration of the M2-associated chemokine CCL18 using an ELISA kit.[12]
-
Cells (Flow Cytometry): Gently scrape the adherent cells. Stain with fluorescently-labeled antibodies against M2 markers like CD206 and CD163 and analyze by flow cytometry. A decrease in the expression of these markers indicates inhibition of M2 polarization.
-
Protocol 2: In Vivo TAM Depletion in a Syngeneic Tumor Model
This protocol provides a general framework for evaluating the efficacy of this compound in depleting TAMs and inhibiting tumor growth in a murine cancer model.
Materials:
-
Syngeneic mouse tumor cell line (e.g., B16 melanoma, LLC Lewis Lung Carcinoma).
-
6-8 week old immunocompetent mice (e.g., C57BL/6).
-
This compound formulated for in vivo administration (e.g., in a solution of 0.5% methylcellulose).
-
Calipers for tumor measurement.
-
Materials for tissue harvesting, processing, and flow cytometry/immunohistochemistry.
-
Antibodies for flow cytometry: Anti-CD45, Anti-CD11b, Anti-F4/80.
Procedure:
-
Tumor Implantation: Subcutaneously inject 1 x 10⁵ to 1 x 10⁶ tumor cells into the flank of each mouse.[13]
-
Tumor Growth and Treatment Initiation:
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment groups (e.g., Vehicle control, this compound at a specific dose).
-
-
Drug Administration: Administer this compound or vehicle control to the mice daily via oral gavage. The exact dose and schedule should be optimized based on pharmacokinetic and pharmacodynamic studies.
-
Tumor Monitoring: Measure tumor volume with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2. Monitor animal body weight and general health.
-
Endpoint Analysis:
-
At the end of the study (e.g., after 2-3 weeks or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise tumors and spleens.
-
Flow Cytometry: Process a portion of the tumor into a single-cell suspension. Stain with antibodies for immune cell markers (CD45, CD11b, F4/80) to quantify the percentage and absolute number of TAMs. A significant reduction in the F4/80+ population in the inhibitor-treated group indicates successful TAM depletion.
-
Immunohistochemistry (IHC): Fix and embed a portion of the tumor in paraffin. Perform IHC staining for F4/80 or CD206 to visualize the reduction and spatial distribution of TAMs within the tumor.
-
Conclusion
This compound is a potent and selective tool for researchers studying the role of c-Fms signaling and TAMs in cancer biology and immunology. Its utility in both in vitro and in vivo models allows for a comprehensive investigation of TAM depletion and reprogramming as a therapeutic strategy. These protocols provide a foundational framework for incorporating this compound into preclinical research workflows.
References
- 1. Functional Relationship between Tumor-Associated Macrophages and Macrophage Colony-Stimulating Factor as Contributors to Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 7. CSF1/CSF1R Blockade Reprograms Tumor-Infiltrating Macrophages and Improves Response to T Cell Checkpoint Immunotherapy in Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. mybiosource.com [mybiosource.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. An optimized Protocol for Human M2 Macrophages using M-CSF and IL-4/IL-10/TGF-β Yields a Dominant Immunosuppressive Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 12. criver.com [criver.com]
- 13. Depletion of tumor‐associated macrophages inhibits lung cancer growth and enhances the antitumor effect of cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Representative c-Fms Kinase Inhibitor for In Vivo Research
Disclaimer: Specific in vivo dosage and administration data for the compound c-Fms-IN-6 are not publicly available. The following application notes and protocols are based on established methodologies for other potent and selective c-Fms (CSF1R) inhibitors used in preclinical research. Researchers must conduct independent dose-finding and toxicology studies to determine the optimal and safe dosage for any new compound, including this compound.
Introduction
The Colony-Stimulating Factor 1 Receptor (CSF1R), also known as c-Fms, is a receptor tyrosine kinase that plays a crucial role in the development, survival, proliferation, and differentiation of myeloid lineage cells, particularly monocytes and macrophages.[1][2][3] Its ligands, CSF-1 and IL-34, activate downstream signaling pathways that are pivotal in both normal physiology and various pathologies, including cancer, inflammatory disorders, and neurodegenerative diseases.[4][5]
This compound is a potent inhibitor of c-Fms, with a reported in vitro IC50 of ≤10 nM.[6] By blocking the ATP-binding site of the c-Fms kinase domain, inhibitors like this compound can effectively suppress the signaling cascades that drive the function of tumor-associated macrophages (TAMs), osteoclasts, and microglia.[7][8] This makes them valuable tools for investigating the role of these cells in disease and as potential therapeutic agents. These notes provide a general framework for designing and conducting in vivo experiments with a representative potent c-Fms inhibitor.
Mechanism of Action and Signaling Pathway
Upon binding of its ligands (CSF-1 or IL-34), the c-Fms receptor dimerizes and undergoes trans-autophosphorylation of several tyrosine residues in its cytoplasmic domain.[1][2] This activation creates docking sites for various signaling proteins, initiating multiple downstream cascades, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways.[4] These pathways collectively regulate cell survival, proliferation, differentiation, and migration.[4][5] A potent c-Fms inhibitor like this compound blocks the initial autophosphorylation step, thereby inhibiting all subsequent downstream signaling.
Example Quantitative Data from a Representative In Vivo Study
The following table represents hypothetical data from a murine syngeneic tumor model (e.g., MC38 colorectal cancer) treated with a representative c-Fms inhibitor. This data is for illustrative purposes only.
| Parameter | Vehicle Control | c-Fms Inhibitor (10 mg/kg, PO, QD) | c-Fms Inhibitor (30 mg/kg, PO, QD) |
| Efficacy | |||
| Mean Tumor Volume (Day 21, mm³) | 1550 ± 210 | 980 ± 150 | 450 ± 95 |
| Tumor Growth Inhibition (%) | - | 36.8% | 71.0% |
| Pharmacodynamics (Day 21) | |||
| CD11b+/F4/80+ TAMs in Tumor (%) | 25.5 ± 4.5 | 12.1 ± 3.1 | 5.8 ± 2.2 |
| M2/M1 Macrophage Ratio (CD206/iNOS) | 4.2 ± 0.8 | 2.1 ± 0.5 | 0.9 ± 0.3 |
| Pharmacokinetics (Single Dose) | |||
| Cmax (ng/mL) | N/A | 850 | 2800 |
| T½ (hours) | N/A | 6.5 | 7.1 |
| AUC (0-24h, ng·h/mL) | N/A | 4200 | 15500 |
Data are presented as Mean ± SEM. TAMs = Tumor-Associated Macrophages. PO = Oral administration. QD = Once daily.
Protocols
Protocol 1: General In Vivo Efficacy Study in a Syngeneic Mouse Tumor Model
This protocol outlines a typical efficacy study to evaluate a c-Fms inhibitor in an immunocompetent mouse model.
1. Materials and Reagents:
-
c-Fms Inhibitor (e.g., this compound)
-
Vehicle solution (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water)
-
6-8 week old C57BL/6 or BALB/c mice
-
Syngeneic tumor cells (e.g., MC38, CT26, 4T1)
-
Sterile PBS, syringes, gavage needles
-
Calipers for tumor measurement
2. Experimental Workflow:
3. Methodology:
-
Animal Acclimation: House mice for at least one week under standard conditions before the experiment begins.
-
Tumor Implantation: Subcutaneously inject 1 x 10⁶ tumor cells in 100 µL of sterile PBS into the right flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth using calipers (Volume = 0.5 x Length x Width²). When tumors reach an average volume of 80-120 mm³, randomize mice into treatment groups (n=8-10 per group).
-
Compound Preparation and Administration:
-
Prepare a fresh suspension of the c-Fms inhibitor in the chosen vehicle each day. For example, to achieve a 30 mg/kg dose in a 20g mouse with a dosing volume of 10 mL/kg, prepare a 3 mg/mL suspension.
-
Administer the compound or vehicle via the determined route (e.g., oral gavage) at the chosen frequency (e.g., once daily).
-
-
Monitoring:
-
Record body weights daily as an indicator of toxicity.
-
Measure tumor volumes 2-3 times per week.
-
Observe animals for any adverse clinical signs.
-
-
Endpoint and Sample Collection:
-
Terminate the experiment when tumors in the control group reach the pre-defined endpoint size (e.g., 2000 mm³) or at a fixed time point (e.g., 21 days).
-
At the endpoint, euthanize mice and collect tumors, blood, and relevant tissues (e.g., spleen) for analysis.
-
Protocol 2: Pharmacodynamic (PD) Analysis of Macrophage Depletion
This protocol describes how to assess the biological effect of the c-Fms inhibitor on its target cell population within the tumor microenvironment.
1. Materials:
-
Freshly excised tumors
-
Collagenase/DNase digestion buffer
-
FACS buffer (PBS + 2% FBS)
-
Red Blood Cell Lysis Buffer
-
Fluorescently-conjugated antibodies (e.g., anti-CD45, -CD11b, -F4/80, -CD206, -iNOS)
-
Flow cytometer
2. Methodology:
-
Single-Cell Suspension: Mince the tumor tissue finely and digest in a collagenase/DNase solution for 30-60 minutes at 37°C with agitation to create a single-cell suspension.
-
Cell Preparation: Pass the suspension through a 70 µm cell strainer. Lyse red blood cells using RBC Lysis Buffer.
-
Antibody Staining:
-
Count the viable cells and aliquot approximately 1-2 x 10⁶ cells per tube.
-
Stain with a cocktail of fluorescently-conjugated antibodies targeting immune cell markers for 30 minutes on ice, protected from light. A typical panel for TAMs would include CD45 (pan-leukocyte), CD11b (myeloid), and F4/80 (macrophage).
-
For M1/M2 polarization, include markers like iNOS (M1) and CD206 (M2).
-
-
Flow Cytometry: Wash the cells and acquire data on a flow cytometer.
-
Data Analysis: Gate on live, singlet, CD45+ cells, then on CD11b+F4/80+ cells to identify the TAM population. Quantify the percentage of these cells within the total live cells or CD45+ population and compare between treatment groups. Analyze the expression of polarization markers on the TAM gate.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective deletion of the receptor for CSF1, c-fms, in osteoclasts results in a high bone mass phenotype, smaller osteoclasts in vivo and an impaired response to an anabolic PTH regimen - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing c-Fms-IN-6 Stock Solution in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
c-Fms, also known as colony-stimulating factor 1 receptor (CSF-1R), is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, differentiation, and function of myeloid cells, including macrophages, monocytes, and osteoclasts.[1][2] The binding of its ligand, macrophage colony-stimulating factor (M-CSF), induces receptor dimerization, autophosphorylation, and the activation of downstream signaling pathways, such as the PI3K/Akt and ERK1/2 pathways.[3] Dysregulation of the c-Fms signaling pathway is implicated in various diseases, including inflammatory disorders, autoimmune diseases, and cancer.
c-Fms-IN-6 is a potent and selective inhibitor of c-Fms kinase.[4] These application notes provide a detailed protocol for the preparation of a this compound stock solution for use in cell culture experiments, ensuring accurate and reproducible results.
Quantitative Data Summary
For ease of reference and accurate preparation, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 419.48 g/mol | [4][5] |
| Chemical Formula | C₂₂H₂₅N₇O₂ | [4][5] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | |
| Recommended Stock Conc. | 10 mM | |
| Storage of Stock Sol. | -20°C (short-term), -80°C (long-term) |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free pipette tips
-
Vortex mixer
-
Calibrated pipettes
-
Personal protective equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound.
-
Calculate the required mass of this compound:
-
To prepare a 10 mM (0.010 mol/L) stock solution, the required mass can be calculated using the following formula:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mM x 0.001 L x 419.48 g/mol = 4.1948 mg
-
-
Therefore, you will need to weigh out approximately 4.20 mg of this compound powder.
-
-
Weighing the this compound:
-
Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance.
-
Carefully add approximately 4.20 mg of this compound powder to the microcentrifuge tube. Record the exact weight.
-
-
Dissolving in DMSO:
-
Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder to achieve a final concentration of 10 mM.
-
The volume of DMSO can be calculated as follows:
-
Volume (L) = Mass (g) / (Concentration (mol/L) x Molecular Weight ( g/mol ))
-
For 4.20 mg of this compound, the required volume of DMSO is:
-
Volume (µL) = (4.20 mg / 419.48 g/mol ) / 0.010 mol/L * 1,000,000 µL/L ≈ 1001.2 µL. Adjust the volume of DMSO based on the actual weight of the powder.
-
-
Add the calculated volume of DMSO to the microcentrifuge tube.
-
-
Ensuring Complete Dissolution:
-
Vortex the tube thoroughly for 1-2 minutes until the powder is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles. If necessary, gentle warming in a 37°C water bath or brief sonication can aid in dissolution.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Label each aliquot clearly with the compound name, concentration, and date of preparation.
-
For short-term storage (up to 1 month), store the aliquots at -20°C.
-
For long-term storage (up to 6 months), store the aliquots at -80°C.
-
Protocol for Preparing Working Solutions
-
Thawing the Stock Solution:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Dilution in Cell Culture Medium:
-
Dilute the 10 mM stock solution directly into your pre-warmed cell culture medium to achieve the desired final working concentration.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.1%, to avoid solvent-induced cytotoxicity.
-
For example, to prepare 1 mL of cell culture medium with a final this compound concentration of 10 µM, you would add 1 µL of the 10 mM stock solution to 999 µL of medium. This results in a final DMSO concentration of 0.1%.
-
-
Vehicle Control:
-
Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the experimental conditions to account for any effects of the solvent on the cells.
-
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Inhibition of the c-Fms signaling pathway by this compound.
References
Application Notes and Protocols: Targeting c-Fms in Experimental Autoimmune Encephalomyelitis (EAE)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of c-Fms kinase inhibitors in the experimental autoimmune encephalomyelitis (EAE) model, a widely used preclinical model for multiple sclerosis (MS). The data and protocols are compiled from studies utilizing various c-Fms inhibitors, offering a detailed guide for researchers investigating the therapeutic potential of targeting the Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as c-Fms.
Introduction to c-Fms in EAE
The proto-oncogene c-Fms, the receptor for Colony-Stimulating Factor 1 (CSF-1) and Interleukin-34 (IL-34), is critically involved in the survival, proliferation, and differentiation of myeloid cells, including microglia and macrophages.[1][2] In the context of EAE and MS, the activation of microglia and the infiltration of monocyte-derived macrophages into the central nervous system (CNS) are key pathological features that contribute to inflammation, demyelination, and axonal damage.[3][4] Pharmacological inhibition of c-Fms has emerged as a promising therapeutic strategy to mitigate EAE by depleting or modulating these myeloid cell populations.[1][5][6]
Mechanism of Action
Inhibition of c-Fms signaling in the EAE model primarily leads to:
-
Depletion of Microglia and Macrophages: Treatment with c-Fms inhibitors like PLX5622 and BLZ945 rapidly and significantly reduces the numbers of microglia and infiltrating macrophages in the spinal cord.[1][5]
-
Modulation of Myeloid Cell Phenotype: The remaining microglia/macrophages after treatment often exhibit a shift towards a more anti-inflammatory and neuroprotective phenotype.[5]
-
Reduction of CNS Inflammation: By depleting key antigen-presenting cells (APCs) and sources of pro-inflammatory cytokines, c-Fms inhibition attenuates the overall inflammatory milieu within the CNS.[1]
-
Promotion of Remyelination: Studies have shown that c-Fms inhibition can lead to an increase in the number of mature, myelinating oligodendrocytes in white matter lesions, suggesting a role in promoting repair.[5]
Quantitative Data Summary
The following tables summarize the quantitative effects of various c-Fms inhibitors on key parameters in the EAE model.
Table 1: Effect of c-Fms Inhibitors on EAE Clinical Score
| Inhibitor | Animal Model | Dosing Regimen | Peak Clinical Score (Treated) | Peak Clinical Score (Control) | Onset of Action | Reference |
| PLX5622 (low dose) | C57BL/6J mice | Prophylactic, in chow | Significantly lower than control | Progressively worsened | 2 days after administration | [5] |
| PLX5622 (high dose) | C57BL/6J mice | Prophylactic, in chow | Significantly lower than control | Progressively worsened | 2 days after administration | [5] |
| PLX5622 | C57BL/6J mice | Therapeutic, in chow (1200 mg/kg) from Day 14 | Attenuated EAE symptoms | Progressively worsened | Within days of treatment | [5] |
| BLZ945 | C57BL/6J mice | Therapeutic, oral gavage (200 mg/kg) from score ~1 | Suppressed ongoing EAE | Progressively worsened | Not specified | [1] |
| BLZ945 | C57BL/6J mice | Therapeutic, oral gavage (300 mg/kg) from score ~2 | Suppressed ongoing EAE | Progressively worsened | Not specified | [1] |
| GW2580 | Lewis rats | Prophylactic, oral administration from -1 DPI | Max score ~2.8 | Max score ~5 | Delayed onset of neurological disability | [2] |
Table 2: Cellular and Pathological Changes with c-Fms Inhibition in EAE
| Inhibitor | Effect on Microglia | Effect on Macrophages | Effect on T-cells in CNS | Effect on Demyelination | Reference |
| PLX5622 | Rapid depletion | Rapid depletion | Reduced infiltration | Reduced | [3][5] |
| BLZ945 | Profound depletion | Reduced numbers | Reduced numbers of MOG-specific T-cells | Not specified | [1] |
| GW2580 | Not specified | Not specified | Not specified | Ameliorated | [6] |
Experimental Protocols
Induction of Chronic EAE in C57BL/6J Mice
This protocol is a standard method for inducing a chronic, non-relapsing form of EAE.[7][8][9][10]
Materials:
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis Toxin (PTx)
-
Phosphate Buffered Saline (PBS)
-
Female C57BL/6J mice (8-12 weeks old)
Procedure:
-
Antigen Emulsion Preparation: Prepare an emulsion of MOG35-55 in CFA. The final concentration of MOG35-55 is typically 1-2 mg/mL. Ensure a stable emulsion is formed.
-
Immunization (Day 0): Anesthetize the mice. Subcutaneously inject 100-200 µL of the MOG35-55/CFA emulsion, typically split over two sites on the flank.
-
Pertussis Toxin Administration (Day 0 and Day 2): Administer PTx intraperitoneally (i.p.). A typical dose is 100-200 ng per mouse, administered on the day of immunization (Day 0) and again 48 hours later (Day 2). The potency of the PTx batch should be considered to ensure consistent EAE induction.[7][8]
-
Clinical Scoring: Monitor the mice daily starting from day 7 post-immunization for clinical signs of EAE. Use a standardized scoring system (see below).
EAE Clinical Scoring Scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness or paresis
-
3: Complete hind limb paralysis
-
4: Hind limb paralysis and forelimb weakness
-
5: Moribund or dead
Administration of c-Fms Inhibitors
Prophylactic Treatment:
-
Oral Gavage: As demonstrated with BLZ945, the inhibitor can be administered daily by oral gavage starting from the day of immunization or a few days prior.[1]
-
In Chow: As shown with PLX5622, the inhibitor can be formulated in the animal chow and provided ad libitum from the start of the experiment.[5]
Therapeutic Treatment:
-
Oral Gavage or In Chow: Administration can begin after the onset of clinical symptoms (e.g., a clinical score of 1 or 2).[1][5] The dose and frequency will depend on the specific inhibitor's pharmacokinetic properties.
Flow Cytometry Analysis of CNS Infiltrates
Procedure:
-
Tissue Harvest: At the desired time point, euthanize the mice and perfuse with ice-cold PBS.
-
CNS Isolation: Dissect the spinal cord and/or brain.
-
Cell Isolation: Mechanically and enzymatically digest the tissue to create a single-cell suspension.
-
Leukocyte Enrichment: Use a density gradient (e.g., Percoll) to enrich for mononuclear cells.
-
Staining: Stain the cells with fluorescently labeled antibodies against cell surface markers to identify different immune cell populations (e.g., CD45, CD11b, Ly6C, Ly6G, CD4, CD8).
-
Analysis: Acquire data on a flow cytometer and analyze to quantify the different cell populations.
Visualizations
Conclusion
The inhibition of c-Fms presents a robust therapeutic strategy for mitigating the clinical and pathological features of EAE. The depletion of pathogenic microglia and macrophages in the CNS, coupled with the promotion of a neuroprotective environment, underscores the potential of c-Fms inhibitors in the treatment of multiple sclerosis. The protocols and data presented here provide a foundation for researchers to design and execute experiments aimed at further elucidating the role of c-Fms in neuroinflammation and evaluating novel c-Fms inhibitors.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Cytokine and chemokine alterations in tissue, CSF, and plasma in early presymptomatic phase of experimental allergic encephalomyelitis (EAE), in a rat model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Csf1R inhibition attenuates experimental autoimmune encephalomyelitis and promotes recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Csf1R inhibition attenuates experimental autoimmune encephalomyelitis and promotes recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An optimized and validated protocol for inducing chronic experimental autoimmune encephalomyelitis in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 10. animal.research.wvu.edu [animal.research.wvu.edu]
Application of c-Fms-IN-6 in Neuroinflammation Studies: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation, the inflammatory response within the brain and spinal cord, is a critical component in the pathogenesis of a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury. Microglia, the resident immune cells of the central nervous system (CNS), are the primary mediators of this response. The colony-stimulating factor 1 receptor (CSF1R), also known as c-Fms, is a cell surface receptor tyrosine kinase that plays a pivotal role in the survival, proliferation, differentiation, and function of microglia. Dysregulation of the CSF1R signaling pathway is implicated in the detrimental activation of microglia, leading to chronic neuroinflammation and subsequent neuronal damage.
c-Fms-IN-6 is a potent and selective inhibitor of c-Fms (CSF1R). Its ability to modulate microglial activity by blocking CSF1R signaling makes it a valuable pharmacological tool for studying the role of microglia in neuroinflammation and for exploring potential therapeutic interventions for neuroinflammatory diseases. This document provides detailed application notes and protocols for the use of this compound in neuroinflammation research.
Pharmacological Profile of this compound
This compound is a small molecule inhibitor that targets the ATP-binding site of the c-Fms kinase domain, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.
| Parameter | Value | Reference |
| Target | c-Fms (CSF1R) | [1] |
| IC50 (unphosphorylated c-FMS) | ≤10 nM | [1] |
| Selectivity | Weakly inhibits unphosphorylated c-KIT and PDGFR (IC50 > 1 µM) | [1] |
Key Signaling Pathway
The binding of CSF1 or IL-34 to CSF1R triggers the dimerization and autophosphorylation of the receptor, initiating a cascade of downstream signaling events that are crucial for microglial function. Inhibition of CSF1R by this compound blocks these pathways, leading to a reduction in microglial proliferation and pro-inflammatory responses.
Experimental Protocols
In Vitro Application: Inhibition of Pro-inflammatory Cytokine Release from Microglia
This protocol describes how to assess the efficacy of this compound in reducing the release of pro-inflammatory cytokines from lipopolysaccharide (LPS)-stimulated microglial cells.
Materials:
-
Microglial cell line (e.g., BV-2, C8-B4) or primary microglia
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
96-well cell culture plates
-
Spectrophotometer
Protocol:
-
Cell Seeding: Seed microglial cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treatment with this compound:
-
Prepare serial dilutions of this compound in cell culture medium. A suggested concentration range is 1 nM to 1 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle.
-
Incubate the cells for 1-2 hours.
-
-
LPS Stimulation:
-
Prepare a stock solution of LPS in PBS. A final concentration of 100 ng/mL is commonly used to stimulate microglia.
-
Add LPS to all wells except for the unstimulated control wells.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet any detached cells. Carefully collect the supernatant from each well.
-
Cytokine Quantification:
-
Perform ELISAs for TNF-α, IL-6, and IL-1β on the collected supernatants according to the manufacturer's instructions.
-
Measure the absorbance using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the concentration of each cytokine from the standard curve.
-
Normalize the data to the LPS-stimulated vehicle control.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value for the inhibition of each cytokine.
-
In Vivo Application: Lipopolysaccharide (LPS)-Induced Neuroinflammation Mouse Model
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a mouse model of acute neuroinflammation induced by LPS. Note: The optimal dose and administration route for this compound should be determined empirically.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
-
Tissue homogenization buffer
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Immunohistochemistry reagents (e.g., Iba1 antibody)
Protocol:
-
Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.
-
Grouping and Dosing:
-
Randomly divide mice into the following groups (n=8-10 per group):
-
Vehicle + Saline
-
Vehicle + LPS
-
This compound (low dose) + LPS
-
This compound (high dose) + LPS
-
-
Administer this compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) at a pre-determined time before LPS injection (e.g., 1 hour).
-
-
LPS Administration:
-
Induce neuroinflammation by administering a single intraperitoneal (i.p.) injection of LPS (e.g., 1 mg/kg) dissolved in sterile saline.
-
Administer an equal volume of sterile saline to the control group.
-
-
Tissue Collection:
-
At a specific time point after LPS injection (e.g., 24 hours), euthanize the mice under deep anesthesia.
-
Perfuse the mice with ice-cold PBS.
-
Collect the brains. For biochemical analysis, dissect the hippocampus and cortex, snap-freeze in liquid nitrogen, and store at -80°C. For immunohistochemistry, fix the other half of the brain in 4% paraformaldehyde.
-
-
Biochemical Analysis:
-
Homogenize the brain tissue and measure the levels of TNF-α, IL-6, and IL-1β using ELISA.
-
-
Immunohistochemistry:
-
Process the fixed brain tissue for immunohistochemical staining with an antibody against Iba1 to assess microglial activation and morphology.
-
-
Data Analysis:
-
Compare the cytokine levels and Iba1 immunoreactivity between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
-
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: In Vitro Efficacy of this compound on Cytokine Release
| Compound | IC50 (nM) - TNF-α Release | IC50 (nM) - IL-6 Release | IC50 (nM) - IL-1β Release |
| This compound | Experimental Data | Experimental Data | Experimental Data |
Table 2: In Vivo Efficacy of this compound in LPS-Induced Neuroinflammation Model
| Treatment Group | Hippocampal TNF-α (pg/mg protein) | Hippocampal IL-6 (pg/mg protein) | Hippocampal IL-1β (pg/mg protein) | Cortical Iba1+ Cell Count (cells/mm²) |
| Vehicle + Saline | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Vehicle + LPS | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (low dose) + LPS | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (high dose) + LPS | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Conclusion
This compound is a valuable research tool for investigating the role of microglia and CSF1R signaling in neuroinflammation. The protocols and guidelines provided in this document offer a starting point for researchers to design and execute experiments to explore the therapeutic potential of inhibiting c-Fms in various neurological disorders. It is crucial to optimize experimental conditions and perform rigorous data analysis to obtain reliable and reproducible results.
References
Troubleshooting & Optimization
c-Fms-IN-6 solubility and stability issues
Welcome to the technical support center for c-Fms-IN-6, a potent inhibitor of the c-Fms (colony-stimulating factor-1 receptor, CSF1R) kinase. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of this compound, ensuring successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor that specifically targets the c-Fms kinase, also known as CSF1R.[1][2] It exhibits high potency, with an IC50 value of ≤10 nM for unphosphorylated c-FMS.[1][2] By inhibiting c-Fms, this compound blocks the signaling pathways mediated by its ligands, CSF-1 (colony-stimulating factor 1) and IL-34.[3] This inhibition can modulate the proliferation, differentiation, and survival of macrophages and other myeloid cells, making it a valuable tool for research in areas such as immunology, oncology, and inflammatory diseases.[3][4]
Q2: What are the recommended solvents for dissolving this compound?
Q3: How should I store this compound powder and stock solutions to ensure stability?
A3: For long-term stability, this compound in its solid form should be stored at -20°C or -80°C, protected from light and moisture. Stock solutions in DMSO should also be stored at -80°C for long-term use (up to 6 months) or at -20°C for shorter periods (up to 1 month), protected from light.[5] Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. It is best practice to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guides
Issue 1: Compound Precipitation in Cell Culture Media
Symptoms:
-
Visible precipitate or cloudiness in the cell culture wells after adding the this compound working solution.
-
Inconsistent or lower-than-expected biological activity in a dose-response experiment.
Possible Causes:
-
Poor Solubility in Aqueous Media: Many kinase inhibitors, including likely this compound, have low solubility in aqueous solutions like cell culture media. Direct dilution of a high-concentration DMSO stock into the media can cause the compound to crash out.
-
High Final DMSO Concentration: While DMSO is a common solvent, high concentrations can be toxic to cells and can also affect the solubility of other components in the media.[6]
-
Interaction with Media Components: Components of the cell culture media, such as proteins in fetal bovine serum (FBS), can sometimes interact with the compound and reduce its effective concentration or cause precipitation.
Solutions:
-
Optimize Dilution Method:
-
Perform a serial dilution of your high-concentration DMSO stock solution in DMSO to get closer to the final desired concentration before adding it to the media.
-
When adding the compound to the media, do so dropwise while gently vortexing or swirling the media to ensure rapid and even distribution.
-
Prepare the final working solution in a larger volume of media to lower the immediate concentration gradient.
-
-
Control Final DMSO Concentration:
-
Pre-warm Media: Adding the compound to pre-warmed media (37°C) can sometimes improve solubility.
-
Consider Serum Concentration: If you suspect interaction with serum proteins, you can try reducing the serum concentration during the treatment period, if your cell line can tolerate it. However, be aware that this can also affect cell health and signaling.
Issue 2: Inconsistent or No Biological Effect
Symptoms:
-
Lack of a dose-dependent inhibition of c-Fms phosphorylation or downstream signaling.
-
No effect on cell proliferation or other expected phenotypes in sensitive cell lines.
Possible Causes:
-
Compound Degradation: Improper storage or handling of the this compound powder or stock solutions may have led to degradation.
-
Incorrect Dosing: Errors in calculating dilutions or pipetting can lead to inaccurate final concentrations.
-
Cell Line Insensitivity: The chosen cell line may not express sufficient levels of c-Fms or may have alternative signaling pathways that compensate for c-Fms inhibition.
-
Suboptimal Assay Conditions: The incubation time may be too short to observe an effect, or the assay itself may not be sensitive enough.
Solutions:
-
Verify Compound Integrity:
-
If possible, verify the identity and purity of your compound using analytical methods like mass spectrometry or HPLC.
-
Always use freshly prepared working solutions from a properly stored stock.
-
-
Confirm c-Fms Expression and Activity:
-
Before starting your experiment, confirm that your target cell line expresses c-Fms at the protein level using techniques like Western blot or flow cytometry.
-
Establish a positive control by stimulating the cells with the c-Fms ligand, CSF-1, and measuring the phosphorylation of c-Fms or a downstream target like ERK.
-
-
Optimize Experimental Parameters:
-
Dose-Response: Perform a broad dose-response curve to determine the optimal concentration range. Based on the IC50 of ≤10 nM, a starting range could be from 1 nM to 1 µM.
-
Time-Course: Conduct a time-course experiment to determine the optimal treatment duration. Effects on phosphorylation can be rapid (minutes to hours), while effects on cell proliferation may take longer (24-72 hours).
-
-
Review Assay Protocol:
-
Ensure your assay is sensitive and specific for the endpoint you are measuring. For example, when using a phospho-specific antibody for Western blotting, ensure it is validated and used at the correct dilution.
-
For cell proliferation assays, ensure the seeding density is appropriate and that cells are in the exponential growth phase at the start of the experiment.
-
Quantitative Data Summary
Table 1: Solubility and Storage of c-Fms Inhibitors
| Parameter | This compound (Predicted/Analog Data) | c-Fms-IN-1 (Reference Data) |
| Stock Solution Solvent | DMSO | 10 mM in DMSO[5] |
| In Vivo Formulation | Not specified. A co-solvent system is likely required. | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline (≥ 0.5 mg/mL)[5] |
| Storage (Solid) | -20°C or -80°C | Not specified |
| Storage (Solution) | -80°C (6 months), -20°C (1 month), protect from light[5] | -80°C (6 months), -20°C (1 month), protect from light[5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (10 mM in DMSO):
-
Briefly centrifuge the vial of this compound powder to ensure all the material is at the bottom.
-
Based on the molecular weight of this compound (419.48 g/mol )[1], calculate the volume of DMSO required to achieve a 10 mM concentration. For example, for 1 mg of compound, add 238.4 µL of DMSO.
-
Add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Vortex or sonicate gently until the compound is fully dissolved.
-
Aliquot the stock solution into single-use vials to avoid freeze-thaw cycles and store at -80°C.
-
-
Working Solutions for Cell-Based Assays:
-
Thaw a single aliquot of the 10 mM stock solution.
-
Perform serial dilutions in sterile DMSO to create a range of intermediate stock solutions.
-
For the final dilution into cell culture media, ensure the volume of the DMSO solution added is no more than 0.1% of the final media volume to minimize solvent toxicity. For example, to achieve a 10 µM final concentration, you could add 1 µL of a 10 mM stock to 1 mL of media. For lower concentrations, it is best to first create an intermediate dilution in DMSO.
-
Protocol 2: General Cell-Based Assay for c-Fms Inhibition
-
Cell Seeding:
-
Seed your target cells (e.g., M-NFS-60, a murine macrophage cell line) in a 96-well plate at a density that allows for logarithmic growth during the experiment. The optimal density should be determined empirically for each cell line.
-
Allow the cells to adhere and recover overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Treatment:
-
The following day, remove the old media and replace it with fresh media containing the desired concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for the desired period. For signaling pathway analysis (e.g., Western blot for p-c-Fms), a shorter incubation of 1-4 hours may be sufficient. For cell viability or proliferation assays, a longer incubation of 24-72 hours is typically required.
-
-
Assay Readout:
-
Western Blot for Phospho-c-Fms: After treatment, lyse the cells and perform a Western blot to detect the levels of phosphorylated c-Fms and total c-Fms. A reduction in the ratio of p-c-Fms to total c-Fms indicates target engagement.
-
Cell Viability/Proliferation Assay: Use a commercially available assay (e.g., MTT, CellTiter-Glo) to measure cell viability or proliferation according to the manufacturer's instructions.
-
Data Analysis: Plot the results as a percentage of the vehicle-treated control and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: c-Fms signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for using this compound in cell-based assays.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 4. Colony-stimulating factor-1 receptor (c-fms) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of c-Fms-IN-6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using c-Fms-IN-6, a potent inhibitor of the c-FMS kinase.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its reported potency?
This compound is a potent inhibitor of the Colony-Stimulating Factor 1 Receptor (c-FMS), also known as CSF1R. It has a reported IC50 of ≤10 nM for unphosphorylated c-FMS.
Q2: What are the known off-targets for this compound?
This compound has been shown to weakly inhibit unphosphorylated c-KIT and Platelet-Derived Growth Factor Receptor (PDGFR) with an IC50 greater than 1 μM. Due to the high selectivity, significant off-target effects on these kinases are not expected at typical working concentrations used to inhibit c-FMS.
Q3: What are the expected biological effects of this compound treatment in cell culture?
Inhibition of c-FMS signaling by this compound is expected to primarily affect cells of the monocyte-macrophage lineage.[1] Depending on the cell type and experimental context, this can lead to:
-
Inhibition of proliferation and survival of macrophages, osteoclasts, and microglia.
-
Modulation of cytokine production by macrophages.
-
Inhibition of osteoclast differentiation and bone resorption.
Q4: How should I prepare and store this compound?
For specific instructions on solubility, solvent compatibility, and storage conditions, please refer to the product datasheet provided by the supplier. As a general guideline, stock solutions are typically prepared in DMSO and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: No or weak inhibition of c-FMS phosphorylation or downstream signaling.
| Possible Cause | Troubleshooting Steps |
| Incorrect inhibitor concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Start with a concentration range that brackets the reported IC50 (e.g., 1 nM to 1 µM). |
| Inhibitor degradation | Ensure the inhibitor has been stored correctly and has not expired. Prepare fresh stock solutions and working dilutions. |
| Low c-FMS expression in the cell line | Confirm c-FMS expression in your cell line of interest by Western blot, flow cytometry, or qPCR. If expression is low, consider using a cell line with higher endogenous expression or an overexpression system. |
| Suboptimal cell stimulation | If studying ligand-stimulated c-FMS activation, ensure that the concentration of CSF-1 or IL-34 and the stimulation time are optimal for inducing robust receptor phosphorylation. |
| Assay sensitivity | For Western blotting, ensure you are using a validated phospho-specific antibody for c-FMS and that your detection reagents are sensitive enough. For other assays, verify the assay's dynamic range and sensitivity. |
Issue 2: Unexpected cell toxicity or off-target phenotypes.
| Possible Cause | Troubleshooting Steps |
| High inhibitor concentration | High concentrations of any small molecule can lead to off-target effects and cytotoxicity. Reduce the concentration of this compound to the lowest effective dose determined from your dose-response experiments. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding a tolerable level for your cells (typically <0.1%). Run a vehicle-only control to assess solvent toxicity. |
| Inhibition of unknown off-targets | While this compound is highly selective, the possibility of uncharacterized off-targets cannot be entirely ruled out. To investigate this, you can: 1. Perform a rescue experiment by overexpressing a constitutively active form of c-FMS. 2. Use a structurally different c-FMS inhibitor to see if the phenotype is recapitulated. 3. Conduct a broader kinase panel screen to identify potential off-targets. |
| Effects on non-macrophage cell types | While c-FMS is predominantly expressed on myeloid cells, some other cell types might express the receptor at low levels. Be aware of the potential for effects on other cells in your culture system, such as carcinoma-associated fibroblasts (CAFs).[2] |
Data Presentation
Table 1: Kinase Selectivity of this compound
| Target Kinase | IC50 | Notes |
| c-FMS (CSF1R) | ≤10 nM | Primary target. |
| c-KIT | > 1 µM | Weak inhibition. |
| PDGFR | > 1 µM | Weak inhibition. |
Table 2: Representative Kinase Selectivity Profile of a Highly Selective CSF1R Inhibitor (Vimseltinib)
This table provides data for Vimseltinib, a highly selective CSF1R inhibitor, as a representative example of the expected selectivity profile for this class of compounds. This data is not for this compound.
| Target Kinase | Selectivity vs. CSF1R | Reference |
| KIT | >500-fold | [3] |
| PDGFRα/β | >1,000-fold | [3] |
| FLT3 | >1,000-fold | [3] |
| Other (300 kinases) | >1,000-fold | [3] |
Experimental Protocols
Protocol 1: Western Blot Analysis of c-FMS Phosphorylation
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours to reduce basal receptor tyrosine kinase activity.
-
Pre-treat the cells with a range of this compound concentrations (e.g., 1, 10, 100, 1000 nM) or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with an optimal concentration of recombinant human CSF-1 (e.g., 50 ng/mL) for 5-15 minutes.
-
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-c-FMS (e.g., Tyr723) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total c-FMS and a loading control (e.g., β-actin or GAPDH).
-
Protocol 2: Kinase Selectivity Profiling (General Workflow)
This protocol outlines a general workflow for assessing the selectivity of a kinase inhibitor. Specific details will vary depending on the platform used (e.g., KINOMEscan™, Kinobeads, ADP-Glo™).
-
Compound Preparation: Prepare a stock solution of the test inhibitor (e.g., this compound) in DMSO.
-
Assay Setup:
-
Biochemical Assays (e.g., KINOMEscan™, ADP-Glo™): The inhibitor is typically tested at a fixed concentration (e.g., 1 µM) against a large panel of purified kinases. The percentage of inhibition is measured. For hits, a dose-response curve is generated to determine the IC50 or Kd.
-
Chemoproteomics (e.g., Kinobeads): Cell lysate is incubated with the inhibitor at various concentrations. Kinases that are not bound by the inhibitor are captured by beads coated with broad-spectrum kinase inhibitors. The captured kinases are then identified and quantified by mass spectrometry.
-
-
Data Analysis: The results are analyzed to determine the inhibitory activity against each kinase in the panel. The selectivity is often visualized using a dendrogram or a table of IC50/Kd values.
Visualizations
Caption: c-FMS signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing kinase inhibitor off-target effects.
References
- 1. CSF1R inhibition by a small-molecule inhibitor is not microglia specific; affecting hematopoiesis and the function of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Why CSF1R inhibition doesn’t slow tumor growth - and how it could [acir.org]
- 3. Discovery of vimseltinib (DCC-3014), a highly selective switch-control inhibitor of CSF1R kinase - American Chemical Society [acs.digitellinc.com]
c-Fms-IN-6 in vivo toxicity and adverse effects
Disclaimer: This technical support guide provides general information regarding the potential in vivo toxicity and adverse effects of c-Fms inhibitors. As of October 2025, specific in vivo toxicity data for c-Fms-IN-6 is not publicly available. The information presented here is based on data from other molecules in the same class, such as Pexidartinib, GW2580, and PLX5622, and should be used as a general reference for researchers. It is crucial to conduct specific preclinical safety studies for any new chemical entity, including this compound.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for c-Fms inhibitors?
A1: c-Fms, also known as Colony-Stimulating Factor 1 Receptor (CSF-1R), is a receptor tyrosine kinase. Its primary role is to regulate the survival, proliferation, differentiation, and function of monocytes, macrophages, and other related cells of the myeloid lineage. c-Fms inhibitors typically act as competitive antagonists at the ATP-binding site of the kinase domain, thereby blocking the downstream signaling pathways activated by its ligand, CSF-1.
Q2: What are the expected on-target effects of c-Fms inhibition in vivo?
A2: The primary on-target effect of c-Fms inhibition is the reduction or depletion of macrophages and other CSF-1R-dependent cells in various tissues. This can be therapeutically beneficial in diseases where these cells play a pathological role, such as in certain cancers and inflammatory conditions.
Q3: What are the potential on-target toxicities or adverse effects associated with c-Fms inhibition?
A3: Given the role of macrophages in tissue homeostasis and immune surveillance, their depletion can lead to several adverse effects. These may include:
-
Hepatic Effects: Kupffer cells, the resident macrophages of the liver, express CSF-1R. Their inhibition can lead to elevated liver enzymes (AST, ALT) as observed with inhibitors like pexidartinib.[4][5]
-
Immunosuppression: While often a therapeutic goal, the reduction of macrophages could potentially increase susceptibility to certain infections.
-
Developmental Effects: Studies with some c-Fms inhibitors, such as PLX5622, have shown that depletion of microglia (the resident macrophages of the central nervous system) during development can have adverse effects.[6]
Q4: What are potential off-target effects of c-Fms inhibitors?
A4: Some c-Fms inhibitors may also inhibit other kinases, particularly those with similar structures, such as c-Kit and Platelet-Derived Growth Factor Receptor (PDGFR). For example, the c-Fms inhibitor pexidartinib also inhibits c-Kit, which can lead to side effects like hair color changes and periorbital edema.[4][7] It is essential to characterize the selectivity profile of the specific inhibitor being used.
Troubleshooting Guide
Q: We are observing significant weight loss in our animal models treated with a novel c-Fms inhibitor. What could be the cause?
A: Significant weight loss can be a sign of systemic toxicity. Potential causes related to c-Fms inhibition could include:
-
Reduced Appetite: Systemic inflammation or gastrointestinal effects can lead to decreased food intake.
-
Metabolic Changes: Macrophages are involved in metabolic regulation, and their depletion could alter systemic metabolism.
-
Off-Target Effects: Inhibition of other kinases could contribute to general malaise and weight loss.
Recommended Actions:
-
Monitor Food and Water Intake: Quantify daily consumption to determine if anorexia is the primary cause.
-
Perform Clinical Chemistry and Hematology: Analyze blood samples to check for signs of liver or kidney toxicity, anemia, or other systemic issues.
-
Conduct Histopathological Analysis: Examine key organs (liver, spleen, kidneys, gastrointestinal tract) for any pathological changes.
Q: Our animals are showing signs of neurotoxicity (e.g., tremors, ataxia) after administration of a c-Fms inhibitor. Is this expected?
A: While not a commonly reported toxicity for all c-Fms inhibitors, neurotoxicity could arise from:
-
Microglia Depletion: Microglia are crucial for neuronal health and homeostasis in the central nervous system. Their extensive depletion could have unintended consequences.
-
Off-Target Kinase Inhibition: The inhibitor may be affecting kinases essential for neuronal function.
-
Blood-Brain Barrier Penetration: If the compound is brain-penetrant, it could have direct effects on neuronal cells.
Recommended Actions:
-
Behavioral Phenotyping: Use standardized tests to quantify the observed neurological deficits.
-
Immunohistochemistry of Brain Tissue: Assess the extent of microglia depletion and look for signs of neuronal damage or inflammation.
-
Pharmacokinetic Analysis: Determine the concentration of the compound in the brain tissue to assess exposure levels.
Data Presentation
Table 1: Example of Common Adverse Events Observed with the c-Fms Inhibitor Pexidartinib in Clinical Trials.
| Adverse Event | Frequency | Potential Mechanism |
| Hair color changes | 67% | Off-target inhibition of c-Kit[4] |
| Fatigue | 54% | Systemic effect, potentially related to cytokine modulation or off-target effects[4] |
| Increased AST | 39% | On-target effect on Kupffer cells in the liver[4] |
| Nausea | 38% | Common adverse effect of oral kinase inhibitors |
| Increased ALT | 28% | On-target effect on Kupffer cells in the liver[4] |
| Dysgeusia | 25% | Altered taste sensation, mechanism not fully elucidated |
Note: This table is for illustrative purposes and is based on data for pexidartinib. Researchers should generate specific data for this compound.
Experimental Protocols
General Protocol for an In Vivo Toxicity Study of a Novel c-Fms Inhibitor
This protocol is a general guideline and should be adapted based on the specific research question and institutional guidelines.[1][2]
-
Animal Model Selection: Choose a relevant animal species. Standardly, rodents (mice or rats) are used for initial toxicity screening.
-
Dose Formulation and Administration: The compound should be formulated in a vehicle that is safe for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).
-
Study Design:
-
Groups: Include a vehicle control group and at least three dose levels of the c-Fms inhibitor (low, mid, high). The high dose should aim to be the maximum tolerated dose (MTD).
-
Animals per Group: A sufficient number of animals (e.g., 5-10 per sex per group) should be used to allow for statistical analysis.
-
Duration: The study duration should be relevant to the intended therapeutic use (e.g., 14-day or 28-day repeat-dose study).
-
-
In-Life Observations:
-
Clinical Signs: Observe animals daily for any signs of toxicity, such as changes in appearance, behavior, or activity.
-
Body Weight: Record body weights at least twice weekly.
-
Food Consumption: Measure food consumption weekly.
-
-
Terminal Procedures:
-
Blood Collection: Collect blood for complete blood count (CBC) and clinical chemistry analysis.
-
Organ Weights: Weigh key organs (e.g., liver, kidneys, spleen, brain).
-
Histopathology: Collect and preserve major organs in formalin for histopathological examination by a qualified pathologist.
-
Mandatory Visualization
References
- 1. fda.gov [fda.gov]
- 2. histologix.com [histologix.com]
- 3. cdn.who.int [cdn.who.int]
- 4. Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Navigating Inconsistent Results with c-Fms-IN-6: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered when using c-Fms-IN-6, a potent inhibitor of the c-FMS tyrosine kinase. Inconsistent experimental outcomes can be a significant challenge; this guide offers structured advice to help you identify and resolve potential problems, ensuring the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: For stock solutions, this compound can be dissolved in DMSO. It is recommended to store the stock solution at -20°C or -80°C for long-term stability. For cellular assays, the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q2: I am observing variable inhibition of c-FMS phosphorylation in my Western blots. What are the possible causes?
A2: Inconsistent inhibition in Western blot analysis can stem from several factors:
-
Inhibitor Preparation and Storage: Ensure the inhibitor is fully dissolved and has been stored correctly to prevent degradation. Repeated freeze-thaw cycles should be avoided.
-
Cell Treatment Conditions: Optimize the incubation time and concentration of this compound. A time-course and dose-response experiment is recommended to determine the optimal conditions for your specific cell line and experimental setup.
-
Cell Lysis and Protein Extraction: Use a lysis buffer containing fresh protease and phosphatase inhibitors to prevent degradation of your target protein and maintain its phosphorylation state.
-
Antibody Performance: Use a validated phospho-specific antibody for c-FMS and ensure you are using it at the recommended dilution. Also, include a total c-FMS antibody as a loading control.
Q3: My cell viability assay results are not consistent across experiments. How can I troubleshoot this?
A3: Variability in cell viability assays can be due to:
-
Cell Health and Density: Ensure that cells are healthy, in the exponential growth phase, and seeded at a consistent density for each experiment.
-
Inhibitor Concentration: Prepare fresh serial dilutions of this compound for each experiment to avoid inaccuracies from degraded inhibitor.
-
Assay-Specific Interference: Some assay reagents can be incompatible with the inhibitor or the solvent. Consider using an alternative viability assay (e.g., trypan blue exclusion, automated cell counting) to confirm your results.
Troubleshooting Guides
Inconsistent Inhibitory Activity
| Symptom | Possible Cause | Suggested Solution |
| Lower than expected potency (high IC50) | Inhibitor degradation due to improper storage. | Prepare fresh stock solutions and store aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Cell line has low c-FMS expression. | Confirm c-FMS expression in your cell line by Western blot or flow cytometry. | |
| High cell density leading to incomplete inhibition. | Optimize cell seeding density to ensure adequate inhibitor-to-cell ratio. | |
| Variable results between replicates | Inaccurate pipetting of the inhibitor. | Use calibrated pipettes and perform serial dilutions carefully. |
| Uneven cell distribution in multi-well plates. | Ensure a single-cell suspension before seeding and use proper mixing techniques. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate or fill them with media without cells. |
Off-Target Effects
This compound is a potent inhibitor of c-FMS, with an IC50 of ≤10 nM for the unphosphorylated form of the kinase.[1][2] It also weakly inhibits unphosphorylated c-KIT and PDGFR at much higher concentrations (IC50 > 1 μM).[1][2]
| Symptom | Possible Cause | Suggested Solution |
| Unexpected cellular phenotype | Inhibition of off-target kinases (e.g., c-KIT, PDGFR). | Perform experiments at the lowest effective concentration of this compound to minimize off-target effects. |
| Use a secondary, structurally different c-FMS inhibitor to confirm that the observed phenotype is due to c-FMS inhibition. | ||
| Test the effect of the inhibitor on cell lines with known dependencies on c-KIT or PDGFR signaling. |
Quantitative Data Summary
The following table summarizes the known inhibitory activity of this compound.
| Target | Reported IC50 | Cell Line | Reference |
| c-FMS (unphosphorylated) | ≤10 nM | Not specified | [1][2] |
| c-KIT (unphosphorylated) | > 1 μM | Not specified | [1][2] |
| PDGFR (unphosphorylated) | > 1 μM | Not specified | [1][2] |
| M-NFS-60 cell proliferation | 0.01 μM - 0.1 μM | M-NFS-60 | [1] |
Experimental Protocols
Detailed Western Blot Protocol for c-FMS Phosphorylation
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. The following day, starve the cells in serum-free media for 4-6 hours. Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for the desired time (e.g., 1-2 hours). Stimulate the cells with M-CSF (the ligand for c-FMS) for 15-30 minutes before lysis.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-c-FMS (Tyr723) overnight at 4°C. The following day, wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an ECL substrate and image the blot.
-
Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against total c-FMS.
Dose-Response Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Inhibitor Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Incubation: Incubate the plate for 48-72 hours.
-
Viability Assessment: Measure cell viability using a suitable assay, such as MTT, MTS, or a commercial kit that measures ATP content.
-
Data Analysis: Plot the cell viability against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Visualizing Key Processes
To aid in understanding the experimental context, the following diagrams illustrate the c-FMS signaling pathway and a general experimental workflow for inhibitor testing.
Caption: c-FMS Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for Testing this compound.
References
Technical Support Center: Optimizing c-Fms-IN-6 Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing c-Fms-IN-6 in cell viability experiments. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as c-Fms. c-Fms is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of monocytes, macrophages, and related cell lineages.[1] By binding to the ATP-binding site of c-Fms, this compound blocks its kinase activity, thereby inhibiting downstream signaling pathways essential for cell viability in c-Fms dependent cells.
Q2: What is the recommended starting concentration range for this compound in a cell viability assay?
A2: Based on its high potency, with an IC50 of ≤10 nM for unphosphorylated c-FMS, a good starting point for a dose-response experiment is a wide concentration range spanning from 0.1 nM to 10 µM.[2] This allows for the determination of the full dose-response curve and accurate calculation of the IC50 value in your specific cell line.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically soluble in dimethyl sulfoxide (DMSO).[3] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. For long-term storage, it is advisable to store the DMSO stock solution in aliquots at -80°C to minimize freeze-thaw cycles.[4][5] A stock solution stored at -80°C should be stable for at least six months.[4][5] For short-term storage, -20°C is suitable for up to a month.[4][5]
Q4: What are the known off-target effects of this compound?
A4: this compound is a highly selective inhibitor for c-Fms. It has been shown to weakly inhibit unphosphorylated c-KIT and Platelet-Derived Growth Factor Receptor (PDGFR) with IC50 values greater than 1 μM.[2] At concentrations effective for c-Fms inhibition, significant off-target effects on these kinases are not expected. However, it is always good practice to consider potential off-target effects, especially when using high concentrations of any inhibitor.
Q5: What type of cell viability assay is recommended for use with this compound?
A5: Tetrazolium-based colorimetric assays, such as the MTT and XTT assays, are commonly used to assess cell viability in response to kinase inhibitors. These assays measure the metabolic activity of viable cells. Alternatively, luminescence-based assays that measure ATP content, such as the CellTiter-Glo® assay, offer higher sensitivity. The choice of assay may depend on the cell type, experimental setup, and available equipment.
Experimental Protocols
Protocol for Determining the IC50 of this compound using an MTT Assay
This protocol provides a step-by-step guide for determining the half-maximal inhibitory concentration (IC50) of this compound on adherent cells.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Preparation of this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., a 10-point dilution series ranging from 10 µM to 0.1 nM). It is crucial to perform serial dilutions in DMSO first before the final dilution into aqueous medium to avoid precipitation.[6]
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[7]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance from a blank well (medium and MTT only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Quantitative Data Summary
The following table summarizes the inhibitory activity of various c-Fms inhibitors. This data can be used for comparative purposes and to understand the relative potency of different compounds targeting the same kinase.
| Inhibitor | Target(s) | IC50 (nM) | Cell Line/Assay Conditions |
| This compound | c-Fms | ≤10 | Unphosphorylated c-FMS |
| c-Fms-IN-1 | c-Fms | 0.8 | Sf9 cells expressing human c-Fms |
| c-Fms-IN-2 | c-Fms | 24 | Biochemical assay |
| cFMS Receptor Inhibitor II | c-Fms | 2.8 | Biochemical assay |
| Sotuletinib (BLZ945) | c-Fms | 1 | Biochemical assay |
| Pexidartinib (PLX-3397) | c-Fms, c-Kit | 20 (c-Fms) | Biochemical assay |
| Ki20227 | c-Fms | ~14 | M-NFS-60 cell growth |
This table is for informational purposes and direct comparison of IC50 values should be done with caution as they can vary based on the assay conditions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no signal in the cell viability assay. | - Insufficient number of cells seeded.- Low metabolic activity of the cell line.- Reagent instability or incorrect preparation. | - Optimize cell seeding density. A cell titration experiment is recommended.- Increase the incubation time for the viability assay.- Ensure reagents are prepared fresh and stored correctly. For MTT, the solution should be protected from light.[8] |
| High background in the cell viability assay. | - Contamination of the cell culture (e.g., bacteria or yeast).- High concentration of phenol red in the medium can interfere with some assays.- Precipitate formation of the inhibitor. | - Regularly check cell cultures for contamination. Use appropriate aseptic techniques.- Use a medium with reduced or no phenol red for the assay.- Ensure the inhibitor is fully dissolved. Make serial dilutions in DMSO before adding to the aqueous medium.[6] |
| Inconsistent results between replicates. | - Uneven cell seeding.- Pipetting errors during reagent addition.- "Edge effect" in 96-well plates where outer wells evaporate more quickly. | - Ensure a homogenous cell suspension before seeding. Mix the cell suspension between pipetting.- Use calibrated pipettes and be consistent with pipetting technique.- Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or medium to maintain humidity. |
| Observed cell death is not dose-dependent. | - Off-target effects of the inhibitor at high concentrations.- The inhibitor may have a narrow therapeutic window.- The chosen concentration range is not appropriate. | - Test a wider range of concentrations, including lower and higher doses.- Consider potential off-target effects and consult literature for known kinase inhibition profiles.- Perform a time-course experiment to determine the optimal treatment duration. |
| Precipitation of this compound in the culture medium. | - Poor solubility of the compound in aqueous solutions.- The final DMSO concentration is too low to maintain solubility. | - Prepare a higher concentration stock solution in DMSO and use a smaller volume for dilution into the medium.- Ensure the final DMSO concentration in the culture medium does not exceed a level toxic to the cells (typically <0.5%).[9] Always include a vehicle control with the same DMSO concentration. |
Visualizations
c-Fms Signaling Pathway
Caption: The c-Fms signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for determining the optimal concentration of this compound.
Troubleshooting Logic for Cell Viability Assays
Caption: A decision tree for troubleshooting common cell viability assay issues.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mybiosource.com [mybiosource.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. blog.quartzy.com [blog.quartzy.com]
- 9. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
appropriate negative controls for c-Fms-IN-6 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing c-Fms-IN-6 in their experiments. The following information is intended for researchers, scientists, and drug development professionals to facilitate the design of robust experiments with appropriate negative controls.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), also known as c-Fms.[1][2] c-Fms is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of monocytes, macrophages, and osteoclasts.[3]
Q2: Why are negative controls essential in experiments with this compound?
Q3: What is the ideal negative control for a kinase inhibitor like this compound?
The ideal negative control is a compound that is structurally highly similar to the active inhibitor but is biologically inactive against the intended target (c-Fms). This "inactive analog" helps to control for any effects related to the chemical scaffold of the inhibitor itself, independent of its target-binding activity. However, a commercially available, validated inactive analog for this compound is not readily documented.
Q4: Since a specific inactive analog for this compound isn't available, what are the best alternative negative controls?
In the absence of a dedicated inactive analog, a multi-faceted approach using a combination of controls is recommended to build a strong case for the specificity of this compound. These include:
-
A Kinase Inhibitor with a Known, Different Target Profile: Employing a well-characterized kinase inhibitor that is known to not inhibit c-Fms but targets other kinases can help to rule out non-specific effects on cellular pathways.
-
Vehicle Control: This is a fundamental control in all experiments and consists of the solvent (e.g., DMSO) used to dissolve this compound, administered at the same final concentration.
Troubleshooting Guide
Issue 1: I'm observing a biological effect with this compound, but I'm unsure if it's a specific on-target effect.
Solution:
To confirm the on-target activity of this compound, a series of validation experiments are recommended.
Experimental Protocols:
-
Western Blot Analysis of Downstream Signaling:
-
Objective: To confirm that this compound inhibits the c-Fms signaling pathway.
-
Methodology:
-
Culture cells known to express c-Fms (e.g., macrophages, myeloid cell lines).
-
Starve the cells of serum for several hours to reduce basal signaling.
-
Pre-treat the cells with this compound or a vehicle control for 1-2 hours.
-
Stimulate the cells with the c-Fms ligand, CSF-1 (also known as M-CSF), for a short period (e.g., 15-30 minutes).
-
Lyse the cells and perform a western blot to analyze the phosphorylation status of c-Fms and downstream signaling proteins like ERK1/2 and Akt.
-
-
Expected Outcome: Treatment with this compound should lead to a reduction in CSF-1-induced phosphorylation of c-Fms, ERK1/2, and Akt compared to the vehicle-treated, CSF-1-stimulated control.
-
-
Kinase Selectivity Profiling:
-
Objective: To determine the selectivity of this compound against a broad panel of kinases.
-
Methodology:
-
Submit this compound to a commercial kinase profiling service.
-
These services typically test the inhibitor at a fixed concentration (e.g., 1 µM) against hundreds of different kinases.
-
For any "hits" (kinases that are significantly inhibited), a follow-up dose-response analysis should be performed to determine the IC50 value.[12]
-
-
Data Interpretation: This will provide a comprehensive view of the kinases that this compound can inhibit and at what concentrations. A highly selective inhibitor will show potent inhibition of c-Fms with significantly weaker or no inhibition of other kinases.
-
-
Genetic Knockdown/Knockout of c-Fms:
-
Objective: To demonstrate that the biological effect of this compound is dependent on the presence of its target.
-
Methodology (siRNA/shRNA):
-
Transfect cells with siRNA or shRNA constructs specifically targeting c-Fms.
-
Include a non-targeting (scrambled) siRNA/shRNA as a negative control.[8][10]
-
Confirm the knockdown of c-Fms protein expression by western blot or qPCR.
-
Treat the c-Fms knockdown and control cells with this compound and assess the biological phenotype of interest.
-
-
Methodology (CRISPR-Cas9):
-
Expected Outcome: The biological effect observed with this compound in wild-type or control-transfected cells should be significantly diminished or absent in the c-Fms knockdown or knockout cells.
-
Issue 2: I'm concerned about potential off-target effects of this compound.
Solution:
Addressing potential off-target effects is crucial for data interpretation.
Experimental Protocols:
-
Dose-Response Experiments:
-
Objective: To determine the concentration range at which this compound exhibits its on-target effect.
-
Methodology:
-
Interpretation: If the observed biological effect occurs at concentrations significantly higher than the IC50 for c-Fms, it may suggest off-target activity.
-
-
Comparison with other c-Fms Inhibitors:
-
Objective: To determine if other selective c-Fms inhibitors with different chemical structures produce the same phenotype.
-
Methodology:
-
Select another well-characterized, selective c-Fms inhibitor (e.g., PLX3397, GW2580).
-
Perform your key experiments using this alternative inhibitor.
-
-
Expected Outcome: If both inhibitors produce the same biological effect, it provides stronger evidence that the phenotype is due to c-Fms inhibition.
-
Data Presentation
Table 1: Kinase Selectivity Profile of this compound and Other Relevant Inhibitors
| Kinase | This compound IC50 (nM) | Pexidartinib (PLX3397) IC50 (nM) | Sotuletinib (BLZ945) IC50 (nM) |
| c-Fms (CSF1R) | ≤10 | 20 | 1 |
| c-Kit | >1000 | 10 | >1000 |
| PDGFRβ | >1000 | - | >1000 |
| FLT3 | - | - | >1000 |
| Abl | - | - | >1000 |
Visualizations
Caption: c-Fms signaling pathway and the point of inhibition by this compound.
Caption: Logic workflow for validating on-target effects of this compound using multiple negative controls.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selectivity and therapeutic inhibition of kinases: to be or not to be? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Performing appropriate RNAi control experiments [qiagen.com]
- 7. 5 ways to validate and extend your research with Knockout Cell Lines [horizondiscovery.com]
- 8. researchgate.net [researchgate.net]
- 9. What are the most important controls for my siRNA experiment? [horizondiscovery.com]
- 10. RNA interference: learning gene knock-down from cell physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Abcam’s new CRISPR-Cas9 cell lines for target identification, validation and pathway discovery | The Scientist [the-scientist.com]
- 12. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cyagen.com [cyagen.com]
- 14. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Generating and validating CRISPR-Cas9 knock-out cell lines [abcam.com]
- 16. Measuring and interpreting the selectivity of protein kinase inhibitors [ouci.dntb.gov.ua]
Technical Support Center: Overcoming Resistance to c-Fms-IN-6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the c-Fms inhibitor, c-Fms-IN-6, in cell lines. The information provided is based on established mechanisms of resistance to tyrosine kinase inhibitors, including other c-Fms/CSF1R inhibitors, and should be a valuable resource for guiding your experimental troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), also known as c-Fms. c-Fms is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of monocytes, macrophages, and osteoclasts.[1][2] By binding to the ATP-binding site of the c-Fms kinase domain, this compound blocks its phosphorylation and activation, thereby inhibiting downstream signaling pathways.
Q2: My cells are showing reduced sensitivity to this compound. What are the potential reasons?
Reduced sensitivity, or acquired resistance, to this compound can arise from several factors:
-
Target Alteration: Mutations in the CSF1R gene can prevent the inhibitor from binding effectively.
-
Bypass Signaling: Upregulation of alternative signaling pathways can compensate for the inhibition of c-Fms signaling, allowing cells to survive and proliferate.
-
Drug Efflux: Increased expression of drug efflux pumps can reduce the intracellular concentration of the inhibitor.
-
Cell Line Heterogeneity: The parental cell line may contain a subpopulation of cells that are inherently less sensitive to the inhibitor.
Q3: Are there known mutations in c-Fms that can cause resistance to inhibitors?
Yes, mutations in the kinase domain of c-Fms (CSF1R) have been identified that confer resistance to pharmacological inhibitors. For example, a G795A substitution in human CSF1R has been shown to confer resistance. Other activating mutations that could potentially lead to resistance include D802V, S929G, and L926P. While not specifically documented for this compound, these mutations are important to consider.
Q4: What are "bypass signaling pathways," and how can they lead to resistance?
Bypass signaling pathways are alternative molecular routes that cancer cells can activate to circumvent the effects of a targeted therapy. For instance, if this compound effectively blocks the c-Fms pathway, cells may upregulate other receptor tyrosine kinases (e.g., MET, AXL) or activate downstream signaling molecules like PI3K/Akt or MAPK/ERK through other means. This allows the cell to maintain critical functions like proliferation and survival, rendering the c-Fms inhibitor less effective. In glioblastoma models, hyperactivation of the PI3K signaling pathway has been identified as a mechanism of resistance to the CSF1R inhibitor BLZ945.
Troubleshooting Guide
This guide provides a structured approach to identifying and overcoming resistance to this compound in your cell line experiments.
Problem 1: Increased IC50 value of this compound in our cell line.
An increase in the half-maximal inhibitory concentration (IC50) is a clear indicator of reduced drug sensitivity.
Experimental Workflow to Confirm and Characterize Resistance
Caption: Workflow for troubleshooting increased IC50 of this compound.
Suggested Actions:
-
Confirm the IC50 Shift:
-
Carefully repeat the cell viability assay (e.g., MTT or CellTiter-Glo) with a fresh dilution series of this compound.
-
Run the assay on both the suspected resistant cell line and the parental (sensitive) cell line in parallel.
-
Data Presentation:
-
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| Parental Line | 15 | 1 |
| Resistant Subclone 1 | 250 | 16.7 |
| Resistant Subclone 2 | 480 | 32.0 |
| Note: These are example values and should be determined experimentally. |
-
Investigate the Target:
-
Extract genomic DNA from both parental and resistant cells.
-
Amplify and sequence the kinase domain of the CSF1R gene to check for mutations.
-
-
Analyze Signaling Pathways:
-
Perform Western blot analysis to compare the phosphorylation status of key signaling proteins in parental and resistant cells, both with and without this compound treatment.
-
Key proteins to probe for include:
-
Total and phosphorylated c-Fms (to confirm target inhibition)
-
Total and phosphorylated Akt (as an indicator of PI3K pathway activation)
-
Total and phosphorylated ERK (as an indicator of MAPK pathway activation)
-
-
Problem 2: Western blot shows incomplete inhibition of downstream signaling despite using a high concentration of this compound.
This suggests that bypass signaling pathways are active.
Signaling Pathway Diagram: Potential Bypass Mechanisms
Caption: Potential bypass signaling pathways in this compound resistance.
Suggested Actions:
-
Broaden Your Signaling Analysis:
-
Use phospho-receptor tyrosine kinase (RTK) arrays to screen for the activation of a wide range of RTKs.
-
If an alternative RTK is identified as being hyperactivated in the resistant cells, validate this finding by Western blot.
-
-
Test Combination Therapies:
-
Based on your findings, combine this compound with an inhibitor of the identified bypass pathway.
-
Data Presentation: Example of Synergistic Effects
-
| Treatment | Parental Cell Viability (%) | Resistant Cell Viability (%) |
| Vehicle | 100 | 100 |
| This compound (50 nM) | 52 | 95 |
| PI3K Inhibitor (1 µM) | 85 | 88 |
| This compound + PI3K Inhibitor | 25 | 45 |
| Note: These are example values and should be determined experimentally. |
Experimental Protocols
Cell Viability (MTT) Assay for IC50 Determination
Objective: To determine the concentration of this compound that inhibits cell viability by 50%.
Materials:
-
Parental and resistant cell lines
-
Complete culture medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in complete medium. A typical concentration range to test would be from 1 nM to 10 µM.
-
Include a vehicle control (DMSO at the same concentration as the highest drug concentration).
-
Carefully remove the medium from the wells and add 100 µL of the drug dilutions.
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
-
Western Blot Analysis of c-Fms Signaling
Objective: To assess the phosphorylation status of c-Fms and downstream signaling proteins.
Materials:
-
Parental and resistant cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-c-Fms, anti-c-Fms, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound or vehicle for the desired time.
-
Wash cells with ice-cold PBS and lyse with 100 µL of lysis buffer per well.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel and then transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Disclaimer: This technical support guide is intended for research purposes only. The information on resistance mechanisms is based on general knowledge of tyrosine kinase inhibitors and may not be specific to this compound. All experimental protocols should be adapted and optimized for your specific cell lines and laboratory conditions.
References
addressing variability in animal studies with c-Fms-IN-6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using c-Fms-IN-6 in animal studies. Given the inherent variability in preclinical research, this guide aims to equip scientists and drug development professionals with the knowledge to design robust experiments, interpret results accurately, and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), also known as c-Fms.[1] c-Fms is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of monocytes, macrophages, and osteoclasts.[2][3] Upon binding of its ligands, CSF-1 or IL-34, c-Fms dimerizes and autophosphorylates, initiating downstream signaling cascades including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways.[4][5] this compound exerts its effect by binding to the c-Fms kinase domain and inhibiting its phosphorylation, thereby blocking these downstream signals.
Q2: What are the common sources of variability in animal studies using this compound?
A2: Variability in animal studies with kinase inhibitors like this compound can arise from several factors:
-
Animal-related factors: Genetic background, age, sex, and health status of the animals can significantly impact drug metabolism and response.[6][7]
-
Compound administration: Inconsistencies in formulation, dosage, route, and timing of administration can lead to variable drug exposure.[8]
-
Tumor model-related factors: For oncology studies, the type of tumor model (e.g., xenograft, syngeneic), tumor implantation site, and tumor heterogeneity can all contribute to variability.[7][9]
-
Environmental factors: Housing conditions, diet, and light/dark cycles can influence animal physiology and experimental outcomes.[6]
-
Technical variability: Differences in experimental procedures and data analysis among personnel can introduce variability.
Q3: How should I prepare and administer this compound for in vivo studies?
A3: Proper formulation and administration are critical for obtaining consistent results. While specific data for this compound is limited, general guidelines for similar small molecule kinase inhibitors apply:
-
Vehicle Selection: The choice of vehicle depends on the solubility of this compound. Common vehicles for oral gavage include aqueous solutions like water or saline for soluble compounds, or suspensions in vehicles like 0.5% carboxymethyl cellulose (CMC) or corn oil for less soluble compounds.[8][10] A combination of DMSO and a secondary solvent like corn oil or PEG400 is also frequently used, but the final DMSO concentration should be kept low to minimize toxicity.[8]
-
Formulation: Ensure the formulation is homogenous and stable. For suspensions, consistent particle size is important for uniform absorption. Stability of the compound in the chosen vehicle should be assessed.[11]
-
Route of Administration: Oral gavage is a common route for administering kinase inhibitors in rodents.[12] Intraperitoneal or intravenous injections are other options, depending on the experimental goals and the compound's properties.
-
Dosing: The optimal dose should be determined through dose-ranging studies to establish a therapeutic window with acceptable toxicity.
Q4: What are the expected phenotypic effects of c-Fms inhibition in vivo?
A4: Inhibition of c-Fms primarily affects macrophage and osteoclast populations. In mouse models, administration of c-Fms inhibitors has been shown to:
-
Reduce the number of tumor-associated macrophages (TAMs) in the tumor microenvironment.[13]
-
Repolarize macrophages from a pro-tumoral (M2-like) to an anti-tumoral (M1-like) phenotype.[14]
-
Inhibit osteoclast differentiation and bone resorption, leading to a higher bone mass phenotype in some models.[15]
-
Potentially impact other immune cell populations, as some studies with c-Fms inhibitors have shown effects on T-cell differentiation.[16]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High variability in tumor growth between animals | 1. Inconsistent tumor cell implantation (number of cells, injection site).2. Variation in animal health or stress levels.3. Heterogeneity of the tumor cell line.4. Inconsistent drug administration. | 1. Standardize tumor cell implantation technique. Ensure all animals receive the same number of viable cells at the same anatomical site.2. Acclimatize animals properly before the study. Monitor animal health closely and exclude any outliers.3. Use a low-passage, well-characterized cell line. Consider using a syngeneic model for more immunologically relevant studies.4. Ensure consistent formulation, dosing volume, and timing of administration for all animals. |
| Lack of expected therapeutic effect | 1. Insufficient drug exposure.2. Poor bioavailability of the compound.3. Development of resistance mechanisms.4. Incorrect timing or duration of treatment. | 1. Perform pharmacokinetic (PK) studies to determine drug concentration in plasma and tumor tissue.[17] Adjust dose or formulation if necessary.2. Evaluate different administration routes or formulation strategies to improve absorption.3. Analyze tumor tissue for potential resistance mutations or activation of alternative signaling pathways.4. Optimize the treatment schedule based on the tumor growth kinetics and the compound's PK profile. |
| Unexpected toxicity or adverse effects | 1. Off-target effects of the inhibitor.2. Vehicle toxicity.3. High dose of the compound. | 1. Review the selectivity profile of this compound. Consider that it weakly inhibits c-KIT and PDGFR at higher concentrations.[1]2. Include a vehicle-only control group to assess the effects of the vehicle.3. Conduct a dose-escalation study to determine the maximum tolerated dose (MTD). |
| Inconsistent biomarker modulation (e.g., macrophage numbers) | 1. Variability in tissue collection and processing.2. Issues with antibody staining or flow cytometry gating.3. Biological variability in immune cell infiltration. | 1. Standardize protocols for tissue harvesting and processing to ensure consistent single-cell suspensions.[18]2. Optimize antibody panels and gating strategies. Use fluorescence-minus-one (FMO) controls for accurate gating.3. Increase the number of animals per group to account for biological variability. Analyze tissues at consistent time points post-treatment. |
Data Summary
| Inhibitor | Animal Model | Dose & Route | Key Findings | Reference |
| Ki20227 | Collagen-induced arthritis mouse model | Oral administration | Prevented inflammatory cell infiltration and bone destruction. | [12] |
| FF-10101 | Murine tumor models (MCA205, MC38) | Oral (in drinking water) | Inhibited CSF1R signaling and augmented antitumor immunity. | [13] |
| PLX5622 | C57BL/6J mice | 1200 ppm in chow | Depleted microglia and affected T-helper cell differentiation. | [16] |
| Pexidartinib (PLX3397) | Pancreatic cancer xenograft mouse model | Oral gavage | Improved efficacy of chemotherapy and radiotherapy. | [14] |
Experimental Protocols
General Protocol for In Vivo Efficacy Study in a Syngeneic Mouse Tumor Model
-
Animal Model: Select an appropriate syngeneic mouse strain and tumor cell line (e.g., C57BL/6 mice with MC38 colon adenocarcinoma cells).
-
Tumor Implantation: Subcutaneously inject a predetermined number of viable tumor cells (e.g., 1 x 10^6 cells in 100 µL PBS) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Randomization: When tumors reach a specified average size (e.g., 100-150 mm³), randomize mice into treatment and control groups.
-
This compound Formulation: Prepare a fresh formulation of this compound in a suitable vehicle (e.g., 0.5% CMC in water) daily.
-
Administration: Administer this compound or vehicle control via oral gavage at the predetermined dose and schedule.
-
Data Collection: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: Euthanize mice when tumors reach the predetermined endpoint size or if signs of toxicity are observed.
-
Tissue Collection: At the end of the study, collect tumors and other relevant tissues (e.g., spleen, blood) for pharmacodynamic and biomarker analysis (e.g., flow cytometry for TAMs, immunohistochemistry).
Visualizations
Caption: c-Fms (CSF1R) signaling pathway and the point of inhibition by this compound.
Caption: General experimental workflow for an in vivo efficacy study.
Caption: A logical workflow for troubleshooting high variability in animal studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sources of variability in rodent carcinogenicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tumor Models in Rodents | UK Research [research.uky.edu]
- 8. researchgate.net [researchgate.net]
- 9. Spontaneous and Induced Animal Models for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The orally-active and selective c-Fms tyrosine kinase inhibitor Ki20227 inhibits disease progression in a collagen-induced arthritis mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sustained inhibition of CSF1R signaling augments antitumor immunity through inhibiting tumor-associated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dual inhibition of CSF1R and MAPK pathways using supramolecular nanoparticles enhances macrophage immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selective deletion of the receptor for CSF1, c-fms, in osteoclasts results in a high bone mass phenotype, smaller osteoclasts in vivo and an impaired response to an anabolic PTH regimen - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CSF1R inhibition is not specific to innate immune cells but also affects T-helper cell differentiation independently of microglia depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PHARMACOKINETICS AND METABOLISM OF A SELECTIVE ANDROGEN RECEPTOR MODULATOR IN RATS: IMPLICATION OF MOLECULAR PROPERTIES AND INTENSIVE METABOLIC PROFILE TO INVESTIGATE IDEAL PHARMACOKINETIC CHARACTERISTICS OF A PROPANAMIDE IN PRECLINICAL STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol for in vivo immune cell analysis in subcutaneous murine tumor models using advanced flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: c-Fms (CSF1R) Target Engagement
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for confirming cellular target engagement of c-Fms inhibitors, using c-Fms-IN-6 as a representative example.
Frequently Asked Questions (FAQs)
Q1: What is c-Fms and why is it an important drug target?
A1: c-Fms, also known as Colony-Stimulating Factor 1 Receptor (CSF1R) or CD115, is a receptor tyrosine kinase.[1] It is a cell-surface protein crucial for the survival, proliferation, differentiation, and function of cells in the mononuclear phagocyte system, such as monocytes, macrophages, and osteoclasts.[2] The binding of its ligands, CSF-1 or IL-34, triggers a signaling cascade.[1][2] Dysregulation of the c-Fms signaling pathway has been implicated in various diseases, including cancer, inflammatory conditions, and bone disorders, making it a significant therapeutic target.[2]
Q2: How does a small molecule inhibitor like this compound work?
A2: Small molecule inhibitors like this compound are designed to block the kinase activity of the c-Fms receptor. By binding to the receptor, typically at or near the ATP-binding site, these inhibitors prevent the autophosphorylation of the receptor that occurs after ligand binding.[3] This blockade halts the downstream signaling cascade, thereby inhibiting the cellular functions regulated by c-Fms, such as proliferation and survival.
Q3: What is "target engagement," and why is it critical to confirm it in cells?
A3: Target engagement is the measurable binding of a drug to its intended biological target within a cell or tissue.[4] Confirming target engagement is a critical step in drug development for several reasons:
-
Mechanism of Action (MoA): It verifies that the drug interacts with the intended target in a complex cellular environment, confirming its MoA.[4]
-
Correlation with Phenotype: It allows researchers to correlate the extent of target inhibition with the observed cellular or physiological effect (e.g., anti-proliferative activity).
-
Dose-Response Relationship: It helps establish a dose-response relationship, which is essential for determining optimal drug concentrations for further experiments and for informing clinical dose selection.[5]
-
Off-Target Effects: By comparing on-target engagement with cellular effects, it can provide insights into potential off-target activities.
Q4: What are the primary methods to confirm this compound target engagement?
A4: The most direct and common methods involve measuring the phosphorylation status of c-Fms or its immediate downstream signaling proteins. Key methods include:
-
Western Blotting: To detect changes in the phosphorylation of c-Fms (autophosphorylation) or downstream effectors like ERK.[6]
-
ELISA: A quantitative, plate-based assay to measure the levels of phosphorylated c-Fms or other signaling proteins.[6]
-
Cellular Thermal Shift Assay (CETSA): A biophysical method that measures the change in thermal stability of c-Fms upon inhibitor binding, providing direct evidence of engagement.[7][8]
-
Flow Cytometry: To measure changes in phosphorylation of signaling proteins at a single-cell level or to conduct receptor occupancy assays.[5]
Key Experimental Protocols
Protocol 1: Western Blot for Phospho-c-Fms and Phospho-ERK
This protocol describes the most common method to assess target engagement by measuring the inhibition of ligand-induced phosphorylation.
Methodology:
-
Cell Culture and Starvation:
-
Plate cells that endogenously express c-Fms (e.g., THP-1, bone marrow-derived macrophages) at an appropriate density.
-
Once cells are adhered and have reached ~70-80% confluency, starve them in a serum-free or low-serum medium for 4-24 hours. This reduces basal signaling activity.
-
-
Inhibitor Pre-treatment:
-
Prepare a dilution series of this compound.
-
Pre-treat the starved cells with varying concentrations of the inhibitor (e.g., 1 nM to 10 µM) or a vehicle control (e.g., DMSO) for 1-2 hours.
-
-
Ligand Stimulation:
-
Stimulate the cells with a pre-determined concentration of recombinant human CSF-1 (e.g., 50-100 ng/mL) for a short period (e.g., 5-15 minutes). Include an unstimulated, vehicle-treated control. The short stimulation time is important for observing a robust phosphorylation signal.[6]
-
-
Cell Lysis:
-
Immediately after stimulation, place the plate on ice and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for all samples and prepare them for SDS-PAGE.
-
Separate the proteins by gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-c-Fms (p-Tyr723) or phospho-ERK1/2 (p-Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis:
-
Strip the membrane and re-probe with antibodies for total c-Fms and total ERK to confirm equal protein loading.
-
Quantify band intensities using densitometry software. Calculate the ratio of phosphorylated protein to total protein for each sample. Plot the dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) Overview
CETSA is a powerful method for confirming direct target binding in an intact cell environment. It relies on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[7]
Methodology:
-
Cell Treatment: Treat cultured cells with this compound or vehicle control.
-
Heating: Heat the cell suspensions in a PCR cycler across a range of temperatures (e.g., 40°C to 65°C).
-
Lysis: Lyse the cells to release soluble proteins. Denatured, aggregated proteins are removed by centrifugation.
-
Detection: The remaining soluble c-Fms protein in the supernatant is detected and quantified by Western Blot or other methods like mass spectrometry.
-
Analysis: A positive target engagement result is indicated by a "thermal shift," where cells treated with this compound show a higher amount of soluble c-Fms at elevated temperatures compared to vehicle-treated cells.
Visualizations
c-Fms (CSF1R) Signaling Pathway
Caption: The c-Fms signaling pathway is initiated by CSF-1 binding, leading to receptor autophosphorylation and activation of downstream cascades like PI3K/Akt and MAPK/ERK to promote cell proliferation and survival. This compound inhibits this process.
Experimental Workflow for Western Blot Analysis
References
- 1. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 2. Identification of Selective Imidazopyridine CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pulsus.com [pulsus.com]
- 4. Importance of Quantifying Drug-Target Engagement in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Target Engagement with Flow Cytometry Receptor Occupancy Assays [cellcarta.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Editorial: Biophysical target engagement assays in chemical biology and pharmacological research [frontiersin.org]
Validation & Comparative
A Comparative Guide to CSF1R Inhibitors for Microglia Depletion: c-Fms-IN-6 vs. PLX3397
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two inhibitors of the Colony-Stimulating Factor 1 Receptor (CSF1R), also known as c-Fms: c-Fms-IN-6 and PLX3397 (Pexidartinib). The primary application discussed is the depletion of microglia, the resident immune cells of the central nervous system (CNS), a critical technique in neuroscience research to understand their role in health and disease.
Introduction
Microglia play a pivotal role in brain development, homeostasis, and the response to injury and disease. Their depletion is a powerful tool for investigating their functions. Both this compound and PLX3397 are small molecule inhibitors that target CSF1R, a receptor tyrosine kinase essential for the survival, proliferation, and differentiation of microglia and other myeloid cells.[1] By inhibiting CSF1R signaling, these compounds can effectively eliminate microglia from the CNS.
PLX3397 is a well-characterized and widely used compound for microglia depletion, with a substantial body of literature detailing its efficacy and experimental protocols. In contrast, this compound is a more recently described inhibitor with limited publicly available data regarding its use in in vivo models, particularly for microglia depletion. This guide aims to present a comprehensive comparison based on the available information for both compounds.
Mechanism of Action: Targeting the CSF1R Signaling Pathway
Both this compound and PLX3397 function by inhibiting the tyrosine kinase activity of CSF1R. The binding of CSF1R ligands, CSF-1 (colony-stimulating factor 1) and IL-34, to the receptor triggers its dimerization and autophosphorylation, initiating downstream signaling cascades that promote microglial survival and proliferation. By blocking this initial phosphorylation step, these inhibitors effectively starve microglia of essential survival signals, leading to their depletion.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and PLX3397. It is important to note the significant disparity in the amount of published data for the two compounds.
Table 1: In Vitro Potency and Selectivity
| Parameter | This compound | PLX3397 (Pexidartinib) |
| Target | c-Fms (CSF1R) | c-Fms (CSF1R) , c-Kit, FLT3 |
| IC50 (c-Fms/CSF1R) | ≤10 nM (for unphosphorylated c-FMS) | 17-20 nM[2][3][4] |
| IC50 (c-Kit) | > 1 µM (weak inhibition) | 10 nM[2][4] |
| IC50 (FLT3) | Data not available | 160 nM[2][4] |
| IC50 (PDGFR) | > 1 µM (weak inhibition) | Data not available |
| Other Kinases Inhibited | Data not available | KDR (350 nM), LCK (860 nM), FLT1 (880 nM), NTRK3 (890 nM)[2] |
Table 2: In Vivo Microglia Depletion Efficacy
| Parameter | This compound | PLX3397 (Pexidartinib) |
| Reported Depletion Efficiency | Data not available in published literature | Up to 99% |
| Time to Max Depletion | Data not available | 7-21 days, dose-dependent |
| Route of Administration | Data not available | Oral (formulated in chow or via oral gavage) |
| Species Studied | Data not available | Mouse, Rat |
Experimental Protocols for Microglia Depletion with PLX3397
Due to the lack of published protocols for this compound, this section focuses on established methods for using PLX3397.
General Workflow for In Vivo Microglia Depletion:
Protocol 1: Microglia Depletion in Mice using PLX3397-formulated Chow
-
Compound Formulation: PLX3397 is typically formulated in standard rodent chow at a concentration ranging from 290 ppm to 1200 ppm. The choice of concentration can affect the speed and extent of depletion.
-
Administration: The formulated chow is provided ad libitum to the experimental animals.
-
Duration: A treatment period of 7 to 21 days is common to achieve significant microglia depletion. Shorter durations may result in partial depletion.
-
Monitoring: Animals should be monitored for any adverse effects, although PLX3397 is generally well-tolerated at standard doses.
-
Verification of Depletion:
-
Immunohistochemistry (IHC): Brain sections are stained for microglial markers such as Iba1 or TMEM119 to visualize and quantify the reduction in microglia numbers.
-
Flow Cytometry: Brain tissue is dissociated into a single-cell suspension and stained for microglial surface markers (e.g., CD11b+CD45low) to quantify the percentage of remaining microglia.
-
Quantitative PCR (qPCR): RNA is extracted from brain tissue to measure the expression levels of microglia-specific genes (e.g., Aif1 (Iba1), Tmem119, Cx3cr1).
-
Protocol 2: Acute Microglia Depletion via Oral Gavage
-
Compound Preparation: PLX3397 can be suspended in a vehicle such as 0.5% methylcellulose and 0.2% Tween-80 for oral administration.
-
Administration: The suspension is administered daily via oral gavage at a specific dose (e.g., 50 mg/kg).
-
Duration: A shorter treatment period of 3-7 days can be sufficient for significant microglia depletion with this method.
-
Verification of Depletion: As described in Protocol 1.
Discussion and Comparison
Efficacy and Specificity:
-
This compound: Based on its low nanomolar IC50 for c-Fms, this compound is a potent inhibitor. The available data suggests it is more selective for c-Fms over c-Kit and PDGFR compared to PLX3397. However, without in vivo data, its efficacy for microglia depletion remains theoretical.
-
PLX3397: This compound has a proven track record of effectively depleting microglia in various rodent models. Its dual inhibition of c-Kit and CSF1R is a key characteristic.[2][4] While effective, this lack of absolute specificity can lead to off-target effects.
Off-Target Effects:
-
This compound: The limited data suggests weaker inhibition of other kinases, which could translate to fewer off-target effects. However, a comprehensive kinase screen is not publicly available.
-
PLX3397: The inhibition of c-Kit can affect other cell types, including mast cells and hematopoietic stem cells. Studies have also reported effects on peripheral immune cells, which should be considered when interpreting experimental results.[5]
Availability and Documentation:
-
This compound: This compound is available from some chemical suppliers for research purposes, but there is a notable lack of peer-reviewed publications detailing its use and characterization in biological systems.
-
PLX3397: As a widely used research tool and an FDA-approved drug (Pexidartinib), PLX3397 is readily available and extensively documented in the scientific literature.
Conclusion
PLX3397 is the current standard for pharmacological microglia depletion due to its well-documented efficacy and established protocols. Researchers using PLX3397 should be mindful of its off-target effects on c-Kit and other kinases and consider appropriate controls.
This compound presents as a potentially more selective inhibitor of CSF1R based on limited in vitro data. However, the absence of in vivo studies and detailed experimental protocols for microglia depletion makes it a high-risk, exploratory alternative at present. Further research is required to validate its efficacy, safety, and potential advantages over existing methods for microglia depletion.
For researchers planning microglia depletion studies, PLX3397 remains the more reliable and well-supported choice. Future studies investigating this compound in vivo are needed to determine its viability as a valuable tool for the neuroscience community.
References
- 1. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phase Ib study of the combination of pexidartinib (PLX3397), a CSF-1R inhibitor, and paclitaxel in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Limitations of PLX3397 as a microglial investigational tool: peripheral and off-target effects dictate the response to inflammation - PMC [pmc.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of the kinase inhibitor c-Fms-IN-6, focusing on its specificity against related kinases. This document summarizes quantitative data, presents detailed experimental protocols, and includes visualizations of key biological pathways and experimental workflows.
This compound is a potent inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), also known as c-Fms, a receptor tyrosine kinase crucial for the proliferation, differentiation, and survival of monocytes and macrophages[1]. Dysregulation of the c-Fms signaling pathway is implicated in various diseases, including inflammatory disorders and cancer, making it a key therapeutic target[2][3]. This guide offers a comprehensive overview of the selectivity profile of this compound, providing valuable insights for its application in research and drug development.
Quantitative Kinase Inhibition Profile
The following table summarizes the inhibitory activity of this compound against its primary target, c-Fms, and other related kinases. For a comprehensive comparison, the selectivity profiles of other notable c-Fms inhibitors, Pexidartinib and Sotuletinib, are also included.
| Kinase | This compound IC50 (nM) | Pexidartinib (PLX-3397) IC50 (nM) | Sotuletinib (BLZ945) IC50 (nM) | Reference |
| c-Fms (CSF1R) | ≤10 | 20 | 1 | [1][4] |
| c-Kit | >1000 | 10 | >1000 | [1][4] |
| PDGFRβ | >1000 | - | >1000 | [1][5] |
| FLT3 | - | - | >1000 | [5] |
| Abl | - | - | >1000 | [5] |
This compound demonstrates high potency against its intended target, c-Fms, with an IC50 value of ≤10 nM[1]. Importantly, it exhibits significantly weaker activity against the closely related kinases c-Kit and PDGFRβ, with IC50 values greater than 1 µM[1]. This indicates a favorable selectivity profile for this compound. In comparison, Pexidartinib is a dual inhibitor of c-Fms and c-Kit, while Sotuletinib shows exceptional selectivity for c-Fms, with over 1,000-fold greater potency against c-Fms compared to other tested kinases[4][5].
Experimental Methodologies
The determination of kinase inhibition profiles is critical for assessing the specificity of a compound. Two common methods employed for this purpose are KINOMEscan and LanthaScreen assays.
KINOMEscan Assay Protocol
The KINOMEscan™ platform is a widely used competition binding assay to quantify the interactions between a test compound and a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase captured on the solid support is then quantified.
Generalized Protocol:
-
Kinase Preparation: A panel of human kinases is expressed, typically as fusions with a DNA tag.
-
Immobilization: An active-site directed ligand is immobilized on a solid support (e.g., beads).
-
Competition Assay: The DNA-tagged kinases are incubated with the immobilized ligand and the test compound (e.g., this compound) at a fixed concentration (e.g., 1 µM).
-
Washing: Unbound components are washed away.
-
Quantification: The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.
-
Data Analysis: The results are typically expressed as the percentage of the control (DMSO vehicle) signal. A lower percentage indicates stronger binding of the test compound to the kinase. IC50 values can be determined by running the assay with a range of compound concentrations.
LanthaScreen™ Kinase Assay Protocol
The LanthaScreen™ TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay is a biochemical immunoassay used to measure kinase activity by detecting the phosphorylation of a substrate.
Principle: The assay utilizes a terbium-labeled antibody that specifically recognizes the phosphorylated form of a fluorescently labeled substrate. When the substrate is phosphorylated by the kinase, the binding of the antibody brings the terbium donor and the fluorescent acceptor into close proximity, resulting in a FRET signal.
Generalized Protocol:
-
Reagent Preparation: Prepare solutions of the kinase, a fluorescein-labeled substrate, and ATP in a kinase reaction buffer.
-
Kinase Reaction: In a microplate, combine the kinase, substrate, ATP, and the test compound at various concentrations. Incubate the reaction mixture to allow for substrate phosphorylation.
-
Detection: Stop the kinase reaction and add a solution containing a terbium-labeled anti-phospho-substrate antibody.
-
Signal Measurement: After an incubation period, measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection. The signal is typically read as the ratio of the acceptor emission to the donor emission.
-
Data Analysis: The TR-FRET ratio is plotted against the compound concentration to determine the IC50 value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
Signaling Pathway and Experimental Workflow Visualizations
To further illustrate the biological context and experimental design, the following diagrams were generated using Graphviz.
Caption: The c-Fms signaling pathway is initiated by CSF-1 binding, leading to receptor dimerization and autophosphorylation. This activates downstream cascades including the RAS/MAPK and PI3K/Akt pathways, ultimately regulating gene transcription and cellular responses.
Caption: A generalized experimental workflow for determining the kinase selectivity profile of an inhibitor. The process involves screening against a kinase panel, analyzing the raw data to determine IC50 values, and generating a comprehensive selectivity profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. c-Fms-mediated differentiation and priming of monocyte lineage cells play a central role in autoimmune arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Selective Imidazopyridine CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. c-Fms (CSF1R) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
A Head-to-Head Showdown: Comparing the Potency and Selectivity of c-Fms Kinase Inhibitors
For researchers, scientists, and drug development professionals navigating the landscape of c-Fms inhibition, a clear and data-driven comparison of available inhibitors is crucial for making informed decisions in preclinical and clinical development. This guide provides a comprehensive head-to-head analysis of prominent c-Fms inhibitors, supported by experimental data on their performance and detailed methodologies for key evaluation assays.
The colony-stimulating factor 1 receptor (c-Fms), a receptor tyrosine kinase, plays a pivotal role in the survival, proliferation, differentiation, and function of mononuclear phagocytes, including macrophages and microglia.[1][2] Its dysregulation is implicated in a variety of diseases, most notably in cancer, where it is associated with tumor growth, metastasis, and the modulation of the tumor microenvironment.[3][4][5] Consequently, the development of potent and selective c-Fms inhibitors has become a significant focus in therapeutic research.[2][6]
This guide offers a comparative overview of several small molecule and monoclonal antibody inhibitors targeting c-Fms, presenting their inhibitory activities and selectivity profiles in easily digestible formats.
Quantitative Comparison of c-Fms Inhibitors
The following tables summarize the in vitro potency and selectivity of various c-Fms inhibitors based on available preclinical data. IC50 values represent the concentration of an inhibitor required to reduce the activity of the c-Fms kinase by 50%.
Table 1: In Vitro Potency of Small Molecule c-Fms Inhibitors
| Inhibitor | Type | c-Fms IC50 (nM) | Reference |
| Pexidartinib (PLX3397) | Small Molecule | 13 | [7] |
| Sotuletinib (BLZ945) | Small Molecule | 1 | [8][9] |
| Ki20227 | Small Molecule | 2 | [10] |
| PLX5622 | Small Molecule | < 10 | [10] |
| ARRY-382 | Small Molecule | Not Specified | [10] |
| GW2580 | Small Molecule | 30 | [10] |
| JNJ-28312141 | Small Molecule | 0.69 | [9] |
| c-Fms-IN-1 | Small Molecule | 0.8 | [11] |
| Vimseltinib (DCC-3014) | Small Molecule | 2.8 (phosphorylated JMD) | [9] |
| Imatinib | Small Molecule | ~2,500 (estimated from µM) | [12] |
Table 2: Selectivity Profile of Key c-Fms Inhibitors against Other Kinases
| Inhibitor | c-Kit IC50 (nM) | PDGFRβ IC50 (nM) | FLT3 IC50 (nM) | Reference |
| Pexidartinib (PLX3397) | 27 | Not Specified | 160 | [7] |
| Sotuletinib (BLZ945) | >1000 (>1000-fold selective) | >1000 (>1000-fold selective) | >3200 (>3200-fold selective) | [8][9] |
| Ki20227 | 217 | 451 | Not Specified | [10] |
| PLX5622 | >20-fold selective over KIT | Not Specified | >20-fold selective over FLT3 | [10] |
| OSI-930 | 80 | Low activity | Low activity | [10] |
| Linifanib (ABT-869) | Not Specified | 66 | 3/4 | [11] |
| Pazopanib | 140 | 84 | Not Specified | [11] |
Table 3: Cellular Activity of c-Fms Inhibitors
| Inhibitor | Cell Line | Assay | EC50 (nM) | Reference |
| Sotuletinib (BLZ945) | MNFS60 (M-CSF dependent murine leukemia) | Proliferation | 67 | [8] |
| Sotuletinib (BLZ945) | HEK293 (overexpressing human CSF-1R) | Tyrosine Phosphorylation | 58 | [8] |
| Imatinib | FDC-cfms (M-CSF dependent) | Proliferation | 1860 | [12] |
Monoclonal Antibodies Targeting c-Fms
Several monoclonal antibodies have been developed to inhibit c-Fms signaling by blocking ligand binding. These include:
-
AMG 820 (Ambi-05X): A fully human IgG2 monoclonal antibody that prevents the binding of both CSF-1 and IL-34 to the receptor.[1]
-
Cabiralizumab (FPA-008): A monoclonal antibody that has been evaluated in clinical trials.[9]
-
Emactuzumab (RG-7155): A monoclonal antibody that blocks CSF-1R dimerization.[11]
-
IMC-CS4 (LY3022855): A monoclonal antibody that has entered clinical trials.[9]
Due to the nature of their mechanism of action, direct IC50 comparisons with small molecule inhibitors are not always applicable. Their efficacy is typically evaluated in cell-based functional assays and in vivo models.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of inhibitor performance. Below are representative methodologies for key assays used in the characterization of c-Fms inhibitors.
Biochemical Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the c-Fms kinase.
Objective: To determine the IC50 value of a test compound against purified c-Fms kinase.
Principle: The assay measures the phosphorylation of a substrate by the kinase. The amount of phosphorylation is quantified, and the inhibition by the test compound is determined relative to a control. Various detection methods can be employed, including radiometric assays, fluorescence-based assays (e.g., TR-FRET, Fluorescence Polarization), and luminescence-based assays (e.g., ADP-Glo).[13][14][15][16]
General Protocol (using TR-FRET as an example):
-
Reagent Preparation:
-
Prepare assay buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2, DTT, and a bovine serum albumin).
-
Dilute recombinant human c-Fms kinase to the desired concentration in assay buffer.
-
Prepare a biotinylated peptide substrate and an anti-phosphotyrosine antibody conjugated to a fluorescent donor (e.g., Europium).
-
Prepare a streptavidin-conjugated fluorescent acceptor (e.g., allophycocyanin).
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
-
Assay Procedure:
-
Add a small volume of the diluted inhibitor or DMSO (vehicle control) to the wells of a microplate.
-
Add the c-Fms kinase to the wells and incubate briefly.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the detection reagents (Europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin) and incubate to allow for binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths.
-
Calculate the ratio of the acceptor and donor fluorescence signals.
-
Plot the signal ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[16]
-
Cell-Based Proliferation Assay
This assay assesses the effect of a c-Fms inhibitor on the proliferation of cells that depend on c-Fms signaling for growth.
Objective: To determine the EC50 value of a test compound for inhibiting the proliferation of c-Fms-dependent cells.
Principle: The proliferation of cells is measured in the presence of varying concentrations of the inhibitor. Cell viability or proliferation can be quantified using various methods, such as colorimetric assays (e.g., MTT, XTT), fluorescence-based assays (e.g., Calcein-AM), or luminescence-based assays that measure ATP content.[17]
General Protocol (using a luminescence-based ATP assay):
-
Cell Culture:
-
Culture a c-Fms-dependent cell line (e.g., MNFS-60) in appropriate growth medium supplemented with CSF-1.[8]
-
-
Assay Procedure:
-
Seed the cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
The following day, replace the medium with fresh medium containing serial dilutions of the test inhibitor or DMSO (vehicle control).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
-
Data Acquisition and Analysis:
-
Add a reagent that lyses the cells and releases ATP, which then reacts with luciferase to produce light.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Cellular Phospho-c-Fms Assay
This assay measures the inhibition of c-Fms autophosphorylation in a cellular context.
Objective: To determine the effect of a test compound on the phosphorylation of c-Fms in cells.
Principle: Cells expressing c-Fms are stimulated with its ligand, CSF-1, in the presence or absence of the inhibitor. The level of phosphorylated c-Fms is then quantified, typically by ELISA or Western blotting.
General Protocol (using ELISA):
-
Cell Culture and Treatment:
-
Culture cells expressing c-Fms (e.g., HEK293 cells overexpressing human CSF-1R) in a multi-well plate.[8]
-
Starve the cells of serum for several hours.
-
Pre-incubate the cells with various concentrations of the test inhibitor or DMSO.
-
Stimulate the cells with a saturating dose of recombinant human CSF-1 for a short period (e.g., 15 minutes).
-
-
Cell Lysis and ELISA:
-
Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Quantify the total protein concentration in each lysate.
-
Perform a sandwich ELISA using a capture antibody specific for total c-Fms and a detection antibody that recognizes phosphorylated tyrosine residues on c-Fms.
-
-
Data Analysis:
-
Normalize the phospho-c-Fms signal to the total protein concentration.
-
Plot the normalized signal against the inhibitor concentration to determine the extent of inhibition.
-
Signaling Pathway and Experimental Workflow Visualizations
To further clarify the context of c-Fms inhibition and the experimental approaches used for evaluation, the following diagrams are provided.
Caption: The c-Fms signaling pathway and point of inhibitor action.
Caption: A typical workflow for evaluating c-Fms inhibitors.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. c-FMS inhibitors: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. CSF-1R in Cancer: More than a Myeloid Cell Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cn.aminer.org [cn.aminer.org]
- 7. Identification of Selective Imidazopyridine CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. c-Fms (CSF1R) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. C-Fms (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 12. ashpublications.org [ashpublications.org]
- 13. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 16. caymanchem.com [caymanchem.com]
- 17. Cell-based Assays | MuriGenics [murigenics.com]
Validating c-Fms-IN-6 Activity: A Comparative Guide for Human and Mouse Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the activity of the c-Fms inhibitor, Pexidartinib (formerly known as c-Fms-IN-6), in human versus mouse cells. The information is intended to assist researchers in designing and interpreting experiments aimed at validating the efficacy and mechanism of action of this and other c-Fms inhibitors.
Introduction to c-Fms and Pexidartinib
The colony-stimulating factor 1 receptor (CSF-1R), also known as c-Fms, is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of monocytes, macrophages, and other myeloid lineage cells.[1] Dysregulation of the c-Fms signaling pathway is implicated in various diseases, including cancer, inflammatory disorders, and autoimmune diseases. Pexidartinib is a potent and selective inhibitor of c-Fms kinase.[2][3]
Comparative Activity of Pexidartinib
Table 1: Pexidartinib IC50 Values
| Assay Type | Target/Cell Line | Species | IC50 | Reference |
| Biochemical Assay | c-Fms (cFMS) | Not specified | 20 nM | [2][3][4] |
| Cellular Assay | M-NFS-60 (myeloid leukemia) | Mouse | 0.44 µM | [3] |
| Cellular Assay | Bac1.2F5 (macrophage) | Mouse | 0.22 µM | [3] |
| Cellular Assay | Bone Marrow-Derived Macrophages (BMDM) | Mouse | 0.056 µM | [4] |
Note: The biochemical assay indicates the direct inhibitory effect on the kinase, while cellular assays reflect the compound's ability to penetrate cells and inhibit the target in a biological context. The variation in cellular IC50 values can be attributed to differences in cell types and experimental conditions.
Alternative c-Fms Inhibitors
For comparative studies, researchers may consider other well-characterized c-Fms inhibitors.
Table 2: Alternative c-Fms Inhibitors and their Reported IC50 Values
| Inhibitor | Target | IC50 |
| PLX5622 | CSF1R | 16 nM |
| Sotuletinib (BLZ945) | CSF-1R | 1 nM |
| GW2580 | c-Fms | 60 nM |
| Ki20227 | c-Fms | - |
Experimental Protocols for Validation
To validate the activity of a c-Fms inhibitor like Pexidartinib in your own laboratory setting, the following experimental protocols are recommended.
Cell Viability/Proliferation Assay
This assay determines the effect of the inhibitor on the growth of CSF-1 dependent cells.
-
Cell Lines:
-
Human: THP-1 (monocytic leukemia), U937 (histiocytic lymphoma)
-
Mouse: RAW264.7 (macrophage-like), J774.1 (macrophage-like), M-NFS-60 (myeloid leukemia)
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Starve cells of serum or growth factors for 4-6 hours, if necessary for the specific cell line, to reduce basal signaling.
-
Treat cells with a serial dilution of the c-Fms inhibitor (e.g., Pexidartinib) for 72 hours. Include a vehicle control (e.g., DMSO).
-
For CSF-1 dependent proliferation, stimulate the cells with an appropriate concentration of recombinant human or mouse CSF-1.
-
Assess cell viability using a commercially available reagent such as MTT, MTS, or a reagent that measures ATP content (e.g., CellTiter-Glo®).
-
Measure the absorbance or luminescence according to the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Western Blotting for c-Fms Phosphorylation
This assay directly measures the inhibition of c-Fms autophosphorylation, a key step in its activation.
-
Cell Lines: Any cell line endogenously expressing c-Fms (e.g., THP-1, RAW264.7).
-
Protocol:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Starve cells of serum for 4-6 hours.
-
Pre-treat the cells with the c-Fms inhibitor at various concentrations for 1-2 hours.
-
Stimulate the cells with recombinant human or mouse CSF-1 (e.g., 100 ng/mL) for 10-15 minutes to induce c-Fms phosphorylation.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated c-Fms (e.g., anti-p-c-Fms Tyr723) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total c-Fms and a housekeeping protein like GAPDH or β-actin.
-
Visualizing Key Processes
To better understand the underlying biology and experimental design, the following diagrams are provided.
Caption: c-Fms signaling pathway and the inhibitory action of Pexidartinib.
Caption: Workflow for validating c-Fms inhibitor activity in cells.
References
- 1. Phase Ib study of the combination of pexidartinib (PLX3397), a CSF-1R inhibitor, and paclitaxel in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pexidartinib | Additional RTK Inhibitors: R&D Systems [rndsystems.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
c-Fms-IN-6: A New Generation Inhibitor with Superior Selectivity for Macrophage-Targeted Therapies
A detailed comparison of c-Fms-IN-6 with older generation inhibitors reveals significant advancements in potency and selectivity, offering researchers a more precise tool for investigating the role of colony-stimulating factor 1 receptor (c-Fms) in various diseases. This guide provides a comprehensive analysis of its performance, supported by available experimental data and detailed methodologies for key assays.
c-Fms, a receptor tyrosine kinase, is a critical regulator of macrophage and monocyte survival, proliferation, and differentiation. Its dysregulation is implicated in a range of pathologies, including inflammatory diseases, cancer, and bone disorders. Consequently, the development of potent and selective c-Fms inhibitors is of high therapeutic interest. This guide assesses the advantages of the novel inhibitor, this compound, over older generation compounds such as Pexidartinib (PLX3397) and GW2580.
Superior Potency and Enhanced Selectivity Profile
Biochemical assays demonstrate that this compound is a highly potent inhibitor of unphosphorylated c-Fms, with a half-maximal inhibitory concentration (IC50) of less than or equal to 10 nM.[1] Notably, it exhibits significantly weaker activity against other closely related kinases like c-KIT and platelet-derived growth factor receptor (PDGFR), with IC50 values greater than 1 µM.[1] This high degree of selectivity is a key advantage over older inhibitors.
Pexidartinib (PLX3397), for instance, is a multi-kinase inhibitor that potently targets not only c-Fms (IC50 of 20 nM) but also c-Kit (IC50 of 10 nM).[2][3] This broader activity profile can lead to off-target effects, complicating the interpretation of experimental results and potentially causing unwanted side effects in a clinical setting. GW2580, another established c-Fms inhibitor, demonstrates complete inhibition of human c-Fms kinase in vitro at a concentration of 0.06 µM and inhibits colony-stimulating-factor-1 (CSF-1) induced monocyte growth with an IC50 of 0.2 µM. While selective, the available data suggests that this compound possesses a higher potency.
| Inhibitor | c-Fms (IC50) | c-Kit (IC50) | PDGFR (IC50) | Other Notable Targets (IC50) |
| This compound | ≤10 nM | >1 µM | >1 µM | - |
| Pexidartinib (PLX3397) | 20 nM | 10 nM | - | FLT3 (160 nM) |
| GW2580 | 60 nM (in vitro kinase assay) | - | - | TRKA (0.88 µM) |
Table 1: Comparative Biochemical Activity of c-Fms Inhibitors. This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and older generation inhibitors against c-Fms and other kinases. The data highlights the superior potency and selectivity of this compound.
Cellular Activity and Rationale for Use
The enhanced selectivity of this compound translates to more targeted effects in cellular environments. By specifically inhibiting c-Fms, researchers can more accurately dissect the roles of macrophages and monocytes in disease models without the confounding effects of inhibiting other signaling pathways. This is particularly crucial in complex biological systems where multiple kinases may be active.
For example, in studies of tumor-associated macrophages (TAMs), the off-target effects of less selective inhibitors on other immune cells or even the cancer cells themselves can obscure the specific contribution of c-Fms signaling. The use of this compound can provide clearer insights into the therapeutic potential of targeting macrophages in cancer.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize c-Fms inhibitors.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human c-Fms kinase
-
Myelin Basic Protein (MBP) as substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound and other test inhibitors
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, recombinant c-Fms enzyme, and the substrate MBP.
-
Add serial dilutions of this compound or control inhibitors to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay manufacturer's protocol.
-
Luminescence is measured using a plate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Proliferation Assay (MTT Assay)
This colorimetric assay assesses cell viability and proliferation. It is commonly used to determine the effect of inhibitors on the growth of CSF-1-dependent cell lines.
Materials:
-
M-NFS-60 cells (a murine myeloid cell line dependent on CSF-1 for proliferation)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and recombinant human CSF-1
-
This compound and other test inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed M-NFS-60 cells in a 96-well plate at a density of 5,000 cells per well in medium containing CSF-1.
-
Add serial dilutions of this compound or control inhibitors to the wells.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.
-
Add MTT solution to each well and incubate for another 4 hours at 37°C.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the IC50 values.
Visualizing the Mechanism and Workflow
To further clarify the context of c-Fms inhibition, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: c-Fms Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for c-Fms Inhibitor Evaluation.
References
Safety Operating Guide
Proper Disposal of c-Fms-IN-6: A Guide for Laboratory Professionals
For Research Use Only. Not for use in diagnostic or therapeutic procedures.
This document provides essential guidance on the proper disposal procedures for the small molecule kinase inhibitor, c-Fms-IN-6. Adherence to these protocols is critical to ensure personnel safety, environmental protection, and regulatory compliance within a research laboratory setting.
Immediate Safety and Handling Precautions
This compound is a potent inhibitor of the c-Fms kinase.[1][2] While a specific Safety Data Sheet (SDS) is not publicly available, as a potent, biologically active small molecule, it should be handled with care. Kinase inhibitors, as a class, are often treated as potentially hazardous or cytotoxic agents.[3] Therefore, appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times when handling this compound.
Disposal "Do Not's"
To prevent environmental contamination and ensure the safety of non-laboratory personnel, it is imperative to avoid the following disposal methods:
-
Do NOT dispose of this compound, or any solutions containing it, down the sink or drain.
-
Do NOT discard this compound in the regular trash.
-
Do NOT attempt to neutralize the chemical without specific protocols and safety measures in place.
-
Do NOT dispose of the compound by evaporation in a fume hood.[4]
Step-by-Step Disposal Protocol for this compound Waste
The following procedures outline the correct method for disposing of waste containing this compound. These guidelines are based on standard practices for hazardous chemical waste management in a laboratory setting.
Step 1: Waste Identification and Segregation
Properly segregate waste contaminated with this compound from other waste streams at the point of generation. This is crucial to prevent accidental reactions and to ensure proper disposal.
-
Solid Waste: This includes unused or expired pure compounds, contaminated consumables such as pipette tips, tubes, gloves, and bench paper.
-
Liquid Waste: This includes stock solutions, experimental solutions, and the first rinse of any container that held the compound.
Step 2: Waste Collection and Containment
Use designated, properly labeled, and chemically compatible containers for waste collection.
-
For Solid Waste:
-
Collect in a clearly labeled, sealable plastic bag or a designated solid waste container.
-
The container should be marked with "Hazardous Chemical Waste," the name of the compound ("this compound"), and the appropriate hazard symbols if known.
-
-
For Liquid Waste:
-
Collect in a leak-proof, shatter-resistant container (e.g., a high-density polyethylene (HDPE) bottle) with a secure screw-top cap.
-
The container must be labeled with "Hazardous Chemical Waste," the full chemical name ("this compound"), the solvent system (e.g., "in DMSO"), and an approximate concentration or volume of the active compound.
-
Never mix incompatible waste streams. For example, do not mix acidic or basic waste with organic solvent waste.[5]
-
Step 3: Storage of Hazardous Waste
Store the designated waste containers in a satellite accumulation area (SAA) within the laboratory.[5]
-
The SAA should be located at or near the point of waste generation and under the control of laboratory personnel.
-
Ensure containers are kept closed except when adding waste.
-
Store containers in secondary containment (such as a chemical-resistant tray) to contain any potential leaks or spills.
Step 4: Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. EHS will work with a licensed hazardous waste disposal vendor to ensure the waste is transported, treated, and disposed of in accordance with all local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA).[6]
Disposal of Empty Containers
Empty containers that once held this compound must also be handled properly to remove any residual chemical.
-
Triple Rinse: Rinse the empty container with a suitable solvent (e.g., the solvent used to dissolve the compound) three times.
-
Collect Rinseate: The first rinseate should be collected and disposed of as hazardous liquid waste. Subsequent rinses may, depending on institutional policy, be permissible for drain disposal if the solvent is aqueous and non-hazardous. Always check with your EHS office for specific guidance.[4]
-
Deface Label: After triple rinsing, deface or remove the original product label to prevent confusion.
-
Final Disposal: The clean, defaced container can then typically be disposed of in the regular laboratory glass or plastic recycling, as appropriate.
Experimental Workflow and Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated during experiments involving this compound.
Caption: Decision pathway for the proper disposal of this compound waste.
Quantitative Data Summary
As no specific quantitative data for the disposal of this compound is available, general guidelines for chemical waste apply. The following table summarizes key quantitative thresholds often used in laboratory waste management.
| Parameter | Guideline | Reference |
| Satellite Accumulation Area (SAA) Volume Limits | No more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste | U.S. EPA 40 CFR 262.15 |
| Time Limit for SAA | Full containers must be removed within 3 days. Partially filled containers may remain for up to 1 year. | Central Washington University Guidelines[5] |
| pH for Drain Disposal | Between 5.5 and 9.0 (check local regulations) | General wastewater discharge regulations |
Disclaimer: The information provided in this document is intended as a general guide. Researchers must always consult their institution's specific Environmental Health and Safety (EHS) protocols and the manufacturer's Safety Data Sheet (SDS) for complete and detailed instructions. Local, state, and federal regulations regarding hazardous waste disposal must be strictly followed.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vumc.org [vumc.org]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. danielshealth.com [danielshealth.com]
Essential Safety and Handling Guidance for c-Fms-IN-6
For researchers, scientists, and drug development professionals, the proper handling of potent compounds like c-Fms-IN-6 is paramount to ensure laboratory safety and maintain experimental integrity. This document provides immediate, essential safety and logistical information, including operational and disposal plans for this compound, a potent c-FMS inhibitor.[1][2] While a specific Safety Data Sheet (SDS) for this compound is available upon request from suppliers, this guidance is based on best practices for handling potent, powdered active pharmaceutical ingredients (APIs).[3]
Personal Protective Equipment (PPE)
Due to the potent nature of this compound and its handling as a powder, a comprehensive PPE strategy is crucial to minimize exposure.[3] This involves creating a barrier between the researcher and the compound through multiple layers of protection.
| PPE Category | Item | Specification |
| Hand Protection | Double Gloves | Wear two pairs of powder-free nitrile gloves. The outer glove should be removed immediately upon any contamination. Change gloves frequently, at least every 30-60 minutes.[4] |
| Body Protection | Disposable Gown | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required. Gowns should be changed every two to three hours or immediately after a spill. |
| Eye Protection | Safety Goggles | Chemical splash goggles are mandatory to protect against splashes and airborne particles. |
| Respiratory Protection | N95 or Higher Respirator | When handling the powder outside of a containment system, a NIOSH-approved N95 or higher-level respirator is necessary to prevent inhalation.[5][6] Surgical masks do not provide adequate protection.[5] |
| Face Protection | Face Shield | A face shield should be worn in conjunction with safety goggles, especially when there is a risk of splashing.[6] |
Operational Plan: Safe Handling Workflow
The primary goal during the handling of potent compounds is containment.[3][7] This workflow outlines the key steps to be taken in a laboratory setting.
Experimental Protocols: Step-by-Step Guidance
Weighing and Solution Preparation:
-
Preparation: Designate a specific area for handling, such as a chemical fume hood or a glove box, to contain any airborne particles.[8][9] Ensure all required PPE is readily available.
-
Donning PPE: Before entering the designated handling area, put on all required PPE as specified in the table above.
-
Weighing:
-
Use a dedicated set of spatulas and weigh boats.
-
Carefully weigh the desired amount of this compound powder. Avoid any actions that could generate dust.
-
If possible, use a balance with a draft shield.
-
-
Dissolution:
-
Add the desired solvent to the vessel containing the weighed powder.
-
Gently swirl or vortex to dissolve. Avoid sonication if it may cause splashing.
-
-
Post-Handling:
-
Once the compound is in solution, the risk of airborne exposure is significantly reduced.[3] However, continue to handle with caution and appropriate PPE.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused this compound Powder | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. |
| Contaminated Labware (e.g., weigh boats, pipette tips) | Place in a designated hazardous waste container immediately after use. |
| Contaminated PPE (e.g., gloves, gown) | Remove carefully to avoid cross-contamination and dispose of in a designated hazardous waste container.[8] |
| Stock Solutions | Dispose of as liquid hazardous chemical waste in an appropriate, sealed container. |
All waste must be handled and disposed of in accordance with institutional and local regulations for hazardous chemical waste.
By adhering to these safety protocols, researchers can minimize the risks associated with handling the potent kinase inhibitor this compound and ensure a safe laboratory environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. agnopharma.com [agnopharma.com]
- 4. pppmag.com [pppmag.com]
- 5. gerpac.eu [gerpac.eu]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. pharm-int.com [pharm-int.com]
- 8. flowsciences.com [flowsciences.com]
- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
